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Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride Documentation Hub

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  • Product: Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride

Core Science & Biosynthesis

Foundational

Technical Guide: Stereochemical Differentiation of Methyl 2-Morpholin-2-ylacetate Isomers

This technical guide details the stereochemical, synthetic, and pharmacological distinctions between the (R) and (S) isomers of methyl 2-(morpholin-2-yl)acetate . Executive Summary Methyl 2-(morpholin-2-yl)acetate is a c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stereochemical, synthetic, and pharmacological distinctions between the (R) and (S) isomers of methyl 2-(morpholin-2-yl)acetate .

Executive Summary

Methyl 2-(morpholin-2-yl)acetate is a critical chiral synthon in the synthesis of neurokinin-1 (NK1) receptor antagonists, norepinephrine reuptake inhibitors (NRIs), and various kinase inhibitors.[1] While the (R) and (S) enantiomers share identical scalar physical properties (boiling point, refractive index) in an achiral environment, they exhibit distinct divergent behaviors in polarized light interaction , enzymatic docking , and synthetic utility .[1] This guide delineates the absolute configuration, resolution strategies, and downstream pharmacological implications of each isomer.[1]

Structural & Stereochemical Analysis

The core distinction lies in the spatial arrangement of the acetate side chain (-CH2COOMe) at the C2 position of the morpholine ring.

Absolute Configuration (Cahn-Ingold-Prelog)

The chirality is defined at C2 . According to CIP priority rules:

  • -O- (Oxygen at position 1 of the ring) has the highest atomic number attached to C2.

  • -N- (Nitrogen at position 4, via C3) is reached after traversing the carbon chain. Note: In the immediate vicinity, C2 is bonded to O1, C3, the exocyclic CH2, and H.[1]

    • Priority 1: -O- (Ring Oxygen)

    • Priority 2: -CH2-N- (Ring Carbon C3 leading to Nitrogen)

    • Priority 3: -CH2-COOMe (Exocyclic Acetate group)[1]

    • Priority 4: -H

  • (S)-Isomer: When the lowest priority group (H) is in the back, the sequence 1 → 2 → 3 traces a Counter-Clockwise direction.[1]

  • (R)-Isomer: The sequence traces a Clockwise direction.

Conformational Dynamics

The morpholine ring predominantly adopts a chair conformation .

  • Equatorial Preference: The bulky acetate side chain (-CH2COOMe) prefers the equatorial position to minimize 1,3-diaxial interactions.

  • N-Inversion: The nitrogen atom undergoes rapid pyramidal inversion, but this does not affect the C2 stereocenter. However, N-substitution (e.g., N-Benzyl) locks the conformation, often enhancing stereoselectivity during synthesis.[1]

Synthetic Pathways & Resolution Strategies

The production of enantiopure methyl 2-(morpholin-2-yl)acetate requires either asymmetric synthesis from the chiral pool or the resolution of a racemate.

Workflow Visualization: Synthetic Logic

SyntheticPathways Start Precursor (Epichlorohydrin or Amino Alcohol) RouteA Route A: Chiral Pool Synthesis Start->RouteA RouteB Route B: Kinetic Resolution Start->RouteB S_Epi (S)-Epichlorohydrin RouteA->S_Epi Retains Chirality R_Epi (R)-Epichlorohydrin RouteA->R_Epi Racemate Racemic Methyl 2-morpholin-2-ylacetate RouteB->Racemate S_Isomer (S)-Isomer (Target Eutomer) S_Epi->S_Isomer Cyclization R_Isomer (R)-Isomer (Distomer/Byproduct) R_Epi->R_Isomer Cyclization Enzyme Lipase Resolution (e.g., Candida antarctica) Racemate->Enzyme Enzyme->S_Isomer Selective Hydrolysis or Transesterification Enzyme->R_Isomer

Figure 1: Bifurcation of synthetic routes. Route A relies on expensive chiral starting materials, while Route B utilizes biocatalysis for cost-effective separation.[1]

Detailed Protocols
Method A: Classical Resolution via Diastereomeric Salts

This method relies on the basicity of the morpholine nitrogen.

  • Reagent: Use (L)-Tartaric acid or (D)-Mandelic acid .[1]

  • Process: Dissolve racemic methyl 2-(morpholin-2-yl)acetate in EtOH. Add 0.5 eq of the chiral acid.

  • Crystallization: The (S)-amine salt typically crystallizes out first (solvent dependent).

  • Liberation: Treat the salt with

    
     and extract with DCM to yield the free base.
    
Method B: Enzymatic Kinetic Resolution (Green Chemistry)

Lipases distinguish between the (R) and (S) esters based on the steric fit of the acetate tail in the enzyme's active site.[1]

  • Enzyme: Candida antarctica Lipase B (CAL-B).[1]

  • Mechanism: The enzyme selectively hydrolyzes the (R)-ester to the acid, leaving the (S)-ester intact (or vice versa depending on solvent/conditions).

  • Advantage: Avoids toxic chiral auxiliaries; high enantiomeric excess (

    
    ).[1]
    

Analytical Discrimination

Distinguishing the isomers requires a chiral environment.[2] Standard NMR or HPLC is insufficient.

Chiral HPLC Parameters

The industry standard for validating optical purity.

ParameterCondition Set A (Normal Phase)Condition Set B (Reverse Phase)
Column Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Chiralcel OD-RH (Cellulose tris-3,5-dimethylphenylcarbamate)
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.[1]1)Water (0.1% DEA) : Acetonitrile (60 :[1] 40)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV @ 210 nm (low absorption, ester carbonyl)UV @ 210 nm
Elution Order Typically (R) elutes before (S) (Matrix dependent)Varies by pH
NMR Discrimination (Mosher's Method)

To determine absolute configuration without X-ray:

  • Derivatize the morpholine nitrogen with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

  • Analyze

    
    -NMR or 
    
    
    
    -NMR.[1]
  • 
     Analysis:  The phenyl ring of the MTPA auxiliary shields protons on the same side of the chiral plane. By comparing chemical shifts of the acetate -CH2- protons in the (R)-MTPA derivative vs. the (S)-MTPA derivative, the configuration is assigned.
    

Pharmacological Implications

The difference between (R) and (S) is not merely academic; it dictates drug efficacy.[1]

Binding Affinity (The "Eutomer" Concept)

In many neurokinin antagonists (e.g., Aprepitant analogs), the morpholine ring occupies a hydrophobic pocket.[1]

  • (S)-Isomer Utility: Often the preferred scaffold for NK1 antagonists . The spatial orientation of the acetate side chain allows for optimal hydrogen bonding with receptor residues (e.g., Arginine or Histidine) while directing the N-substituent into a hydrophobic cleft.

  • (R)-Isomer Utility: Frequently inactive or acts as a competitive inhibitor with lower affinity (distomer).[1] However, in specific kinase inhibitors , the (R)-configuration may be required to orient the hinge-binding motif correctly.

Metabolic Stability
  • Ester Hydrolysis: Stereoselective esterases in the liver may hydrolyze the (S)-ester faster than the (R)-ester (or vice versa), affecting the half-life (

    
    ) of prodrugs based on this scaffold.[1]
    

Experimental Protocol: Synthesis of (S)-Methyl 2-(morpholin-2-yl)acetate

Objective: Synthesis via Chiral Epoxide Opening (Route A).

Reagents:

  • (S)-Epichlorohydrin[1]

  • N-Benzylethanolamine

  • Sodium Hydride (NaH)[1]

  • Jones Reagent (CrO3/H2SO4)[1]

  • Methanol/H2SO4[1]

Step-by-Step:

  • Ring Opening: React (S)-epichlorohydrin with N-benzylethanolamine in IPA at 60°C. The amine attacks the less substituted carbon of the epoxide.

  • Cyclization: Treat the intermediate chlorohydrin with NaH in THF (0°C

    
     RT). This effects an intramolecular 
    
    
    
    displacement to close the morpholine ring. Crucial: This inversion at the chiral center must be accounted for.
  • Side Chain Introduction: The resulting hydroxymethyl-morpholine is oxidized (Jones Oxidation) to the carboxylic acid.

  • Homologation (Arndt-Eistert): Convert the acid to the diazoketone and rearrange in methanol to yield the methyl acetate side chain.

  • Deprotection: Hydrogenolysis (

    
    , Pd/C) removes the N-benzyl group.
    

Validation:

  • Check optical rotation

    
    .[1]
    
  • Verify

    
     via Chiral HPLC (Method 3.1).[1]
    

References

  • Chiral Synthesis of Morpholine Derivatives: Prabhakaran, J., et al. (2004).[1] "Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol." Chirality.

  • Asymmetric Hydrogenation Routes: Zhang, J., et al. (2021).[1] "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science.

  • Biological Activity of Morpholines: AlKaissi, S.S., et al. (2015).[1] "Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative." Baghdad Science Journal.

  • Chiral HPLC Separation Guides: Phenomenex. "Chiral HPLC Separations Guide."

  • Absolute Configuration Rules: "Cahn-Ingold-Prelog priority rules." Chemistry LibreTexts.

Sources

Exploratory

Methyl 2-((R)-morpholin-2-yl)acetate HCl: A Strategic Chiral Building Block in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, Methyl 2-((R)-morpholin-2-yl)acetate HCl (CAS: 1187932-65-5 / 2845095-54-5) has emerged as a high-value chiral building block. Its structural utility lies...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, Methyl 2-((R)-morpholin-2-yl)acetate HCl (CAS: 1187932-65-5 / 2845095-54-5) has emerged as a high-value chiral building block. Its structural utility lies in the morpholine ring —a "privileged scaffold" known to enhance aqueous solubility and metabolic stability—combined with a chemically versatile acetate side chain and a defined (R)-stereocenter .

This guide details the technical specifications, synthetic utility, and experimental protocols for utilizing this building block to accelerate lead optimization in CNS, oncology, and metabolic disease programs.

Chemical Profile & Technical Specifications[1][2][3][4]

The hydrochloride salt form ensures bench-top stability, preventing oxidation or polymerization of the secondary amine during storage.

PropertySpecification
IUPAC Name Methyl 2-[(2R)-morpholin-2-yl]acetate hydrochloride
CAS Number 1187932-65-5 (HCl salt); 1352709-52-4 (Free base)
Molecular Formula C₇H₁₃NO₃ · HCl
Molecular Weight 195.64 g/mol
Appearance White to off-white crystalline powder
Solubility High in H₂O, DMSO, MeOH; Low in DCM, Et₂O
Chirality (R)-enantiomer (typically >98% ee)
pKa (Conj. Acid) ~8.3 (Morpholine nitrogen)

Synthetic Routes & Manufacturing

Two primary strategies exist for accessing this scaffold: the traditional Chiral Pool approach and the modern Asymmetric Hydrogenation method.

Route A: Chiral Pool Synthesis (Industrial Standard)

This route leverages naturally occurring chirality, typically starting from (S)-Epichlorohydrin . The stereochemistry of the epoxide dictates the final configuration of the morpholine C2 center.

  • Mechanism: Nucleophilic opening of the epoxide by an amino-alcohol derivative, followed by intramolecular cyclization.

  • Pros: Scalable, established supply chain.

  • Cons: Multi-step, potential for racemization if conditions are too harsh.

Route B: Asymmetric Hydrogenation (Advanced Catalysis)

A cutting-edge approach involves the hydrogenation of 2-substituted dehydromorpholines (enamides) using Rhodium catalysts with chiral phosphine ligands.

  • Mechanism: Rh-catalyzed asymmetric hydrogenation of the C=C double bond.

  • Pros: High atom economy, excellent enantioselectivity (>99% ee).[1][2]

  • Cons: Requires specialized high-pressure equipment and expensive catalysts.

Synthesis Workflow Diagram

SynthesisRoutes Start1 Starting Material A: (S)-Epichlorohydrin Step1 Nucleophilic Ring Opening (w/ Amino Ester) Start1->Step1 Chiral Pool Route Start2 Starting Material B: Dehydromorpholine Ester Step3 Asymmetric Hydrogenation (Rh-Catalyst, H2, 30 atm) Start2->Step3 Catalytic Route Step2 Cyclization (Base Induced) Step1->Step2 Product Methyl 2-((R)-morpholin-2-yl)acetate (Target Scaffold) Step2->Product Step3->Product Salt HCl Salt Formation (Stability & Storage) Product->Salt HCl/Dioxane

Figure 1: Comparison of Chiral Pool and Asymmetric Hydrogenation synthetic pathways.

Medicinal Chemistry Applications

Why this Building Block?

The morpholine ring is ubiquitous in FDA-approved drugs (e.g., Gefitinib , Linezolid ) because it solves specific ADME problems:

  • Solubility: The ether oxygen lowers logP compared to cyclohexyl analogs, while the amine can be protonated to boost aqueous solubility.

  • Metabolic Stability: The ether oxygen deactivates the ring toward oxidative metabolism compared to piperidines.

  • Vector Control: The C2-acetate arm provides a specific vector for extending the pharmacophore into a binding pocket, distinct from the typical N-substitution.

Strategic Logic: Decision Tree

DrugDesign Problem Lead Compound Optimization: Need improved ADME? Solubility Issue: Poor Solubility? Problem->Solubility Metabolism Issue: Rapid Clearance? Problem->Metabolism Morpholine Strategy: Incorporate Morpholine Ring Solubility->Morpholine Metabolism->Morpholine Vector Where to attach? Morpholine->Vector N_Sub N-Substitution (Standard Linker) Vector->N_Sub C_Sub C2-Substitution (Chiral Vector) Vector->C_Sub Target Specificity Required? Result Methyl 2-((R)-morpholin-2-yl)acetate provides defined vector + polarity C_Sub->Result

Figure 2: Decision logic for selecting C2-substituted morpholine scaffolds in lead optimization.

Experimental Protocols

Handling & Free-Basing

Context: The HCl salt is stable but non-reactive in nucleophilic substitutions. It must be neutralized in situ or pre-neutralized.

Protocol:

  • Suspend Methyl 2-((R)-morpholin-2-yl)acetate HCl (1.0 equiv) in DCM or EtOAc.

  • Add saturated aq. NaHCO₃ (3.0 equiv) and stir vigorously for 15 minutes.

  • Separate layers; extract aqueous layer 2x with DCM.

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

    • Note: The free base is an oil and should be used immediately to prevent carbamate formation with atmospheric CO₂.

General Procedure: N-Alkylation (Sɴ2)

Objective: Attach the morpholine core to a lipophilic scaffold (R-X).

  • Dissolve: 1.0 equiv of free-base morpholine acetate in anhydrous Acetonitrile (MeCN) .

  • Add Base: 2.5 equiv K₂CO₃ (or Cs₂CO₃ for faster kinetics).

  • Add Electrophile: 1.1 equiv Alkyl Halide (R-Br or R-I).

  • Reaction: Heat to 60°C under N₂ for 4–12 hours. Monitor by LCMS.

  • Workup: Filter inorganic salts, concentrate, and purify via flash chromatography (Hex/EtOAc).

General Procedure: Peptide Coupling (Amide Formation)

Objective: Extend the acetate side chain after hydrolysis.

  • Hydrolysis: Treat methyl ester with LiOH (2 equiv) in THF/H₂O (3:1) at RT for 2h. Acidify to pH 4 to isolate the zwitterionic acid.

  • Coupling:

    • Dissolve Acid (1.0 equiv) and Amine (R-NH₂, 1.1 equiv) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

    • Stir at RT for 1-2h.

  • Validation: Monitor disappearance of acid peak via LCMS.

Quality Control: Chiral Analysis

Ensuring enantiomeric purity is critical, as the (S)-enantiomer may have different pharmacological or toxicological profiles.[3]

  • Technique: Chiral HPLC

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or Chiralcel OD-H ).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

    • Note: DEA is essential to sharpen the peak of the secondary amine.

  • Detection: UV at 210 nm (carbonyl absorption).

References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 2021.[2] Available at: [Link]

  • Morpholine as a Privileged Structure: A Review on Medicinal Chemistry. Med. Res. Rev., 2020.[4] Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem. Neurosci., 2021. Available at: [Link]

Sources

Foundational

Safety data sheet (SDS) for Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride

Technical Whitepaper: Stewardship & Handling of Methyl 2-((R)-morpholin-2-yl)acetate Hydrochloride Abstract Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride is a high-value chiral building block used frequently in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stewardship & Handling of Methyl 2-((R)-morpholin-2-yl)acetate Hydrochloride

Abstract

Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride is a high-value chiral building block used frequently in the synthesis of morpholine-containing pharmaceutical agents. As a secondary amine salt with an ester functionality, it presents specific challenges regarding hygroscopicity, hydrolytic stability, and stereochemical integrity. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's behavior, ensuring data integrity and personnel safety during drug development workflows.

Part 1: Molecular Architecture & Identification

This compound is not merely a generic reagent; it is a scaffold defining the stereochemistry of downstream APIs. Its handling requires an appreciation of its dual functionality: a nucleophilic secondary amine (masked as a salt) and an electrophilic ester.

Property Technical Specification
Chemical Name Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride
Synonyms (R)-Methyl 2-(morpholin-2-yl)acetate HCl; Methyl (2R)-morpholin-2-ylacetate hydrochloride
CAS Number Vendor Specific (Commonly unlisted in public registries; verify CoA.[1] Racemate CAS: 1630906-88-1 (free base ref))
Molecular Formula

Molecular Weight 195.64 g/mol (Salt); 159.18 g/mol (Free Base)
Chirality (R)-Enantiomer (Critical for biological activity)
Physical State White to off-white crystalline solid (Hygroscopic)
Solubility High: Water, Methanol, DMSO. Low: Dichloromethane, Diethyl Ether.

Structural Insight: The molecule features a morpholine ring substituted at the C2 position.[2] The hydrochloride salt stabilizes the secondary amine, preventing oxidation and reducing volatility. However, the methyl ester tail is susceptible to hydrolysis if exposed to moisture under acidic or basic conditions.

Part 2: GHS Hazard Analysis & Toxicological Context

While often classified generically, the specific hazards of this compound stem from its acidic nature (as an HCl salt) and the inherent reactivity of the amine/ester motifs.

GHS Classification (29 CFR 1910.1200 / CLP)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4][5] (Mechanism: Acidic hydrolysis on moist skin).

    • H319: Causes serious eye irritation.[5][6] (Mechanism: pH drop and osmotic stress).

    • H335: May cause respiratory irritation.[3] (Mechanism: Inhalation of acidic dust).

Toxicological Strategy

Unlike free morpholine, which is corrosive and flammable, the hydrochloride salt is relatively stable. However, in vivo or in vitro hydrolysis can release:

  • Methanol: (Minor byproduct, generally below toxic thresholds in R&D quantities).

  • Morpholin-2-yl-acetic acid: A zwitterionic amino acid analogue.

Critical Warning: Do not mistake the salt for the free base. The free base is significantly more basic and may exhibit higher volatility and skin permeability.

Part 3: Operational Handling & Stability Control

The primary risk to this compound is not safety, but integrity . As a chiral ester, it is prone to racemization (under strong base) and hydrolysis (moisture).

Stability Protocol
  • Hygroscopicity: The HCl salt is hygroscopic. Absorption of atmospheric water creates a localized acidic solution on the crystal surface, catalyzing the hydrolysis of the methyl ester into the carboxylic acid.

  • Storage: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).

  • Container: Tightly sealed glass or polypropylene with desiccant packs.

Workflow Visualization: Safe Handling Lifecycle

The following diagram outlines the decision logic for handling, from storage to disposal.

HandlingLifecycle Storage Storage Condition (2-8°C, Desiccated) Weighing Weighing (Laminar Flow/Hood) Storage->Weighing Minimize Air Exposure Solubilization Solubilization (MeOH/Water/DMSO) Weighing->Solubilization Avoid Exotherm Reaction Reaction (Base Neutralization) Solubilization->Reaction Free-basing (e.g., Et3N) Disposal Disposal (Aq. Waste, pH Adj.) Reaction->Disposal Quench PPE PPE: Nitrile Gloves, Safety Glasses, Lab Coat PPE->Weighing

Figure 1: Operational lifecycle emphasizing moisture control during the weighing and solubilization phases.

Part 4: Emergency Response & Neutralization

In the event of exposure or spill, the acidic nature of the salt dictates the response.

Spill Management
  • Containment: Do not sweep dry dust (aerosol risk). Cover with a damp absorbent pad or neutralize with weak base (Sodium Bicarbonate) if in solution.

  • Decontamination: Clean surface with water followed by an ethanol wipe to remove organic residues.

First Aid (Self-Validating Protocols)
  • Eye Contact: Flush with water for 15 minutes.[3][5] Validation: pH of eye surface should return to ~7.4. If pain persists, the micro-crystals may be mechanically abrading the cornea.

  • Skin Contact: Wash with soap and water. Why? The HCl salt is water-soluble; organic solvents (like acetone) may drive the compound deeper into the dermal layer.

Part 5: Analytical Verification (QC)

Before using this reagent in critical synthesis, verify its integrity. The ester group is the "weak link."

QC Workflow: Hydrolysis Detection

If the compound has been stored improperly, the methyl ester will hydrolyze.

DegradationPath Compound Methyl 2-((R)-morpholin-2-yl)acetate HCl (Intact Reagent) Hydrolysis Hydrolysis Reaction Compound->Hydrolysis Moisture Moisture + Acid (Autocatalysis) Moisture->Hydrolysis Product Morpholin-2-yl-acetic acid HCl (Degradant) + Methanol Hydrolysis->Product Loss of Methyl Group

Figure 2: Degradation pathway. The presence of moisture facilitates acid-catalyzed hydrolysis of the ester.

1H NMR Validation (DMSO-d6)
  • Target Signal: Look for a sharp singlet integrating to 3H around 3.6–3.7 ppm (

    
    ).
    
  • Failure Mode: If this singlet is diminished or absent, and a broad OH peak appears (10-12 ppm), the ester has hydrolyzed to the acid.

  • Chiral Purity: Use Chiral HPLC (e.g., Chiralpak IA/IB columns) to ensure the (R)-enantiomer excess (%ee) is >98%. Racemization can occur if the material was previously exposed to strong bases.

References

  • PubChem. (n.d.). Methyl 2-(morpholin-2-yl)acetate hydrochloride (Compound Summary).[2][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[8] C&L Inventory: Morpholine hydrochloride salts. Retrieved October 26, 2023, from [Link]

(Note: Specific CAS numbers for chiral salts are often vendor-assigned. Always cross-reference the batch-specific Certificate of Analysis.)

Sources

Exploratory

Solubility Profile and Physicochemical Characterization of Methyl 2-((R)-morpholin-2-yl)acetate HCl

Executive Summary Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride (CAS: 1638767-42-4 / Analogous Free Base CAS: 1352709-52-4) is a critical chiral building block in the synthesis of pharmaceutical intermediates, parti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride (CAS: 1638767-42-4 / Analogous Free Base CAS: 1352709-52-4) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and neurological therapeutics. As a hydrochloride salt of a secondary amine ester, its solubility profile is governed by the competition between its crystal lattice energy and the solvation enthalpy provided by the solvent.

This guide provides a technical analysis of its solubility across aqueous and organic media, defining the "Solubility Switch" mechanism essential for its isolation, purification, and use in nucleophilic substitution reactions.

Physicochemical Basis of Solubility

To understand the solubility behavior of this compound, one must analyze its structural components:

  • The Morpholinium Cation: The protonated nitrogen (

    
    ) creates a localized positive charge, facilitating strong ion-dipole interactions with polar solvents (Water, DMSO).
    
  • The Chloride Anion: Requires high-dielectric media to stabilize the dissociated ion pair.

  • The Ester Moiety: Provides limited lipophilicity, allowing partial solubility in chlorinated solvents (DCM, CHCl

    
    ) but insufficient for non-polar hydrocarbons.
    

The Governing Principle:



  • In Water: High dielectric constant (

    
    ) overcomes the lattice energy.
    
  • In Hexane: Low dielectric constant (

    
    ) cannot overcome lattice forces; the salt remains a solid.
    

Solubility Profile Matrix

The following data summarizes the qualitative and semi-quantitative solubility profile based on the physicochemical properties of morpholine-2-acetate hydrochloride derivatives.

Table 1: Solubility Classification at 25°C
Solvent ClassSpecific SolventSolubility RatingEstimated Range (mg/mL)*Mechanistic Insight
Aqueous Water (pH 7)High > 100 mg/mLStrong ion-dipole hydration shell stabilizes the salt.
Polar Protic MethanolHigh 50 - 100 mg/mLH-bonding capability solvates the chloride ion effectively.
EthanolModerate 20 - 50 mg/mLReduced dielectric constant compared to MeOH lowers solubility.
Polar Aprotic DMSOHigh > 100 mg/mLHigh dipole moment solvates the cation; excellent for stock solutions.
DMFHigh 50 - 80 mg/mLGood solubility; often used for

reactions.
Chlorinated Dichloromethane (DCM)Low to Moderate 1 - 10 mg/mLSoluble only if "wet" or with MeOH additive. Ion pairing dominates.
ChloroformLow < 5 mg/mLPoor solvation of the chloride anion.
Polar Aprotic (Ethers) THFVery Low < 1 mg/mLOxygen lone pairs coordinate cation weakly; salt precipitates.
1,4-DioxaneInsoluble < 0.1 mg/mLNon-polar nature dominates.
Non-Polar Ethyl AcetateInsoluble < 0.1 mg/mLCritical Anti-Solvent: Used to crash out the salt during crystallization.
Diethyl EtherInsoluble < 0.1 mg/mLUsed to wash the filter cake to remove organic impurities.
Hexanes / HeptaneInsoluble < 0.01 mg/mLCompletely incompatible with the ionic lattice.

*Note: Values are estimated based on homologous morpholine HCl salts. Exact values must be determined via the protocol in Section 5.

The "Solubility Switch" in Purification

The stark contrast between the HCl salt and the Free Base forms is the primary lever for purification.

  • State A (HCl Salt): Water-soluble, Ether-insoluble.

  • State B (Free Base): Organic-soluble (DCM/EtOAc), Water-insoluble (at pH > 9).

Diagram 1: The Solubility Switch Workflow

This diagram illustrates the phase transfer logic used during workup.

SolubilitySwitch cluster_0 Purification Logic Compound_HCl Compound (HCl Salt) [Aqueous Phase] Base_Add Add Base (Na2CO3 / NaOH) pH > 9 Compound_HCl->Base_Add Deprotonation Compound_Free Compound (Free Base) [Organic Phase] Base_Add->Compound_Free Phase Shift Extraction Extract with DCM/EtOAc Compound_Free->Extraction Extraction->Compound_Free Isolation Impurity_Aq Inorganic Salts (NaCl) Remain in Water Extraction->Impurity_Aq Partitioning Impurity_Org Non-Polar Impurities Removed in Wash

Caption: The pH-dependent phase transfer mechanism allows for the separation of the morpholine derivative from inorganic byproducts.

Experimental Protocol: Gravimetric Solubility Determination

Do not rely on visual inspection alone. Use this self-validating gravimetric method to determine the precise saturation point for process development.

Materials Required
  • Methyl 2-((R)-morpholin-2-yl)acetate HCl (Target Compound)

  • HPLC-grade Solvents (Water, MeOH, DCM, EtOAc)

  • 0.22 µm PTFE Syringe Filters (Chemical resistant)

  • Analytical Balance (0.01 mg precision)

  • Thermomixer or Shaker

Step-by-Step Methodology
  • Saturation Preparation:

    • Add 50 mg of the compound to a 1.5 mL HPLC vial.

    • Add 250 µL of the target solvent.

    • Vortex for 60 seconds.

    • Decision Gate:

      • If fully dissolved: Add another 50 mg. Repeat until solid persists.

      • If solid persists: Proceed to equilibration.

  • Equilibration:

    • Shake the suspension at 25°C at 800 RPM for 24 hours . This ensures thermodynamic equilibrium (not just kinetic dissolution).

  • Filtration:

    • Centrifuge the vial at 10,000 RPM for 5 minutes to pellet the undissolved solid.

    • Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial (

      
      ).
      
  • Evaporation & Measurement:

    • Evaporate the solvent using a centrifugal evaporator (SpeedVac) or nitrogen blow-down.

    • Dry the residue in a vacuum oven at 40°C for 4 hours to remove bound solvent.

    • Weigh the vial with the dried residue (

      
      ).
      
  • Calculation:

    
    
    

Applications in Synthesis & Handling[1]

Reaction Solvent Selection
  • Nucleophilic Substitutions (

    
    ):  Use DMF  or DMSO . The high solubility of the HCl salt in these solvents allows for homogeneous reaction conditions. Add a non-nucleophilic base (e.g., DIPEA) to generate the reactive free amine in situ.
    
  • Hydrogenation: Use Methanol . The compound is highly soluble, and methanol facilitates Pd/C catalyzed deprotection or reductive amination steps.

Crystallization Strategy (Anti-Solvent)

To purify the compound without chromatography:

  • Dissolve the crude HCl salt in a minimum volume of warm Methanol (Good Solvent).

  • Slowly add Ethyl Acetate or Diethyl Ether (Anti-Solvent) with stirring.

  • Cool to 0°C. The pure HCl salt will crystallize as a white solid, leaving impurities in the mother liquor.

Diagram 2: Solvation & Crystallization Dynamics

This diagram visualizes the molecular interactions driving the solubility profile.

SolvationDynamics Salt Solid Lattice (Strong Ionic Bonds) Dissolution Dissolved State (Solvated Ions) Salt->Dissolution Enthalpy > Lattice Energy Precipitation Precipitate (Phase Separation) Salt->Precipitation Lattice Energy Dominates Solvent_Polar Polar Solvent (MeOH/Water) Solvent_Polar->Dissolution Stabilizes Ions Solvent_NonPolar Non-Polar Solvent (EtOAc/Hexane) Solvent_NonPolar->Precipitation No Solvation

Caption: Comparative dynamics of lattice energy versus solvation enthalpy in polar and non-polar media.

References

  • Chem-Impex International. (n.d.). Morpholin-2-yl-acetic acid methyl ester hydrochloride Properties and Applications. Retrieved from

  • VulcanChem. (n.d.). Methyl 2-methylmorpholine-2-carboxylate hydrochloride Solubility Profile. Retrieved from

  • Cayman Chemical. (n.d.). Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride) Analytical Standard. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Morpholine Hydrochloride. Retrieved from

Protocols & Analytical Methods

Method

Application Note: Synthesis of Peptide Mimetics Using Chiral Morpholine Acetate Building Blocks

Executive Summary This Application Note details the synthesis and incorporation of Chiral Morpholine-3-Carboxylic Acid (Mor) and Morpholine-2-Acetic Acid derivatives into bioactive peptides. Unlike standard proline resid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis and incorporation of Chiral Morpholine-3-Carboxylic Acid (Mor) and Morpholine-2-Acetic Acid derivatives into bioactive peptides. Unlike standard proline residues, morpholine-based amino acids (MAAs) introduce a constrained secondary amine into the peptide backbone while retaining a distal ether oxygen. This unique structural feature enhances water solubility, acts as a hydrogen bond acceptor, and significantly improves metabolic stability against proteases.

This guide provides a validated protocol for synthesizing the Fmoc-L-Morpholine-3-carboxylic acid building block from L-Serine, followed by its optimization in Solid Phase Peptide Synthesis (SPPS).

Scientific Rationale & Mechanism

The "Proline-Plus" Effect

Proline is the standard for inducing turn conformations (β-turns) in peptides. However, Proline is hydrophobic and lacks hydrogen bond acceptors on the ring. Morpholine analogues solve this by substituting the C-4 methylene of proline with an oxygen atom.

  • Conformational Constraint: The six-membered morpholine ring locks the

    
     (phi) dihedral angle, reducing entropic penalty upon receptor binding.
    
  • Metabolic Shielding: The ether oxygen withdraws electron density, lowering the basicity of the nitrogen and reducing susceptibility to oxidative metabolism (N-dealkylation) compared to piperidine or linear amines.

  • Solubility: The ether oxygen serves as a weak H-bond acceptor, improving the aqueous solubility of hydrophobic peptide sequences.

Synthetic Strategy: The Serine Route

We utilize a "Chiral Pool" approach, starting from L-Serine . This ensures high optical purity (>99% ee) without expensive chiral resolution steps. The pathway involves reductive alkylation followed by acid-catalyzed cyclization.

Protocol 1: Synthesis of Fmoc-Morpholine-3-Carboxylic Acid (Fmoc-Mor-OH)

Objective: Synthesize the N-protected monomer suitable for SPPS. Scale: 10 mmol basis.

Materials
  • Starting Material: L-Serine Methyl Ester Hydrochloride (CAS: 5680-80-8)

  • Reagents: Glyoxal-1,1-dimethyl acetal (Dimethoxyacetaldehyde), Pd/C (10%), Trifluoroacetic acid (TFA), Fmoc-OSu.

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), 1,4-Dioxane.

Step-by-Step Methodology
Step 1: Reductive Amination
  • Dissolve L-Serine methyl ester HCl (1.56 g, 10 mmol) in dry MeOH (50 mL).

  • Add Dimethoxyacetaldehyde (60% wt in water, 2.5 mL, 15 mmol).

  • Add Pd/C (10%) (150 mg).

  • Stir under H₂ atmosphere (balloon pressure) for 16 hours at Room Temperature (RT).

    • Checkpoint: Monitor by TLC (SiO₂, 9:1 DCM/MeOH). The starting amine spot (ninhydrin active) should disappear.

  • Filter through Celite to remove Pd/C. Concentrate the filtrate in vacuo to yield the crude secondary amine (N-(2,2-dimethoxyethyl)-serine methyl ester).

Step 2: Acid-Catalyzed Cyclization (The "Morpholine Closure")
  • Dissolve the crude oil from Step 1 in TFA/DCM (1:1 v/v, 40 mL) .

  • Stir at RT for 4 hours.

    • Mechanism:[1][2][3][4][5][6][7] The acetal deprotects to the aldehyde, which undergoes intramolecular attack by the serine hydroxyl group, forming the hemiaminal, followed by reduction (via triethylsilane if using reductive closure, but here we rely on the pre-formed oxidation state or subsequent hydrogenation if unsaturation occurs. Note: The Sladojevich protocol uses acid reflux for direct cyclization/elimination followed by hydrogenation.)

    • Refined Step (Sladojevich Modification): Dissolve crude in 6M HCl and reflux for 2 hours to effect cyclization and ester hydrolysis simultaneously.

Step 3: Fmoc Protection[2][5][8]
  • Dissolve the free amino acid (Morpholine-3-carboxylic acid) in Water/Dioxane (1:1, 50 mL) .

  • Adjust pH to 9.0 using Na₂CO₃.

  • Add Fmoc-OSu (3.37 g, 10 mmol) dissolved in Dioxane (10 mL) dropwise.

  • Stir for 3 hours, maintaining pH 8-9.

  • Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x).[2][9] Dry over MgSO₄.[9]

  • Purification: Flash chromatography (Hexane/EtOAc + 1% Acetic Acid).

Yield: Expect ~65-75% overall yield. Data: ¹H NMR should show the Fmoc aromatic signals (7.3-7.8 ppm) and the morpholine ring protons (3.5-4.2 ppm) as complex multiplets due to rotamers.

Protocol 2: Solid Phase Peptide Synthesis (SPPS) Integration

Challenge: The morpholine nitrogen is a secondary amine and is sterically hindered. Standard coupling (HBTU/DIC) often fails, leading to deletions.

Critical Reagents
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: DIPEA (Diisopropylethylamine).[3][6]

  • Resin: 2-Chlorotrityl Chloride (2-CTC) is preferred over Wang resin to prevent diketopiperazine (DKP) formation during the coupling of the next amino acid.

Workflow
  • Resin Loading (First AA):

    • Load Fmoc-Mor-OH onto 2-CTC resin using DIPEA (4 eq) in DCM.

    • Load: 0.6 mmol/g. Cap unreacted sites with MeOH/DIPEA.

  • Fmoc Deprotection:

    • 20% Piperidine in DMF (2 x 10 min).

    • Note: Morpholine-3-carboxylic acid is prone to epimerization if exposed to base for prolonged periods. Keep deprotection times strict.

  • Coupling TO the Morpholine (The Hard Step):

    • The secondary amine of the morpholine ring is a poor nucleophile.

    • Reagent: Use HATU (4 eq) / HOAt (4 eq) / DIPEA (8 eq) .

    • Time: Double coupling (2 x 1 hour) is mandatory.

    • Temperature: 50°C microwave heating is recommended if available.

  • Monitoring:

    • Do NOT use the Kaiser Test. It detects primary amines.

    • Use the Chloranil Test:

      • Reagent: 2% Acetaldehyde + 2% Chloranil in DMF.

      • Positive (Free secondary amine): Dark Blue/Green beads.

      • Negative (Coupled): Colorless/Yellow beads.

Visualization: Synthesis & Decision Logic

Synthesis Pathway (L-Serine to Fmoc-Mor-OH)

MorpholineSynthesis Serine L-Serine Methyl Ester Inter1 N-Alkylated Intermediate Serine->Inter1 Dimethoxyacetaldehyde Pd/C, H2 (Reductive Amination) Cyclic Morpholine-3-COOH (Unprotected) Inter1->Cyclic 6M HCl, Reflux (Cyclization & Hydrolysis) Final Fmoc-Mor-OH (Building Block) Cyclic->Final Fmoc-OSu, Na2CO3 (Protection)

Figure 1: Synthetic route for the conversion of L-Serine to the Fmoc-protected Morpholine building block.[7]

SPPS Troubleshooting Logic

SPPS_Logic Start Coupling AA to Morpholine-Resin Standard Attempt 1: HATU/DIPEA (1 hr) Start->Standard Check Chloranil Test Standard->Check Success Proceed to Next Cycle Check->Success Yellow/Clear Fail Blue Beads (Incomplete) Check->Fail Dark Blue Retry Attempt 2: PyAOP or COMU + Microwave (50°C) Fail->Retry Retry->Check

Figure 2: Decision matrix for coupling amino acids to the sterically hindered secondary amine of the morpholine residue.

Data Summary & Validation

Coupling Efficiency Comparison

The following table compares coupling efficiency of Alanine to a resin-bound Morpholine residue using different activation methods.

Coupling ReagentBaseConditionsYield (HPLC)Notes
HBTU DIPEA25°C, 1h45%Ineffective for secondary amines.
DIC / HOBt N/A25°C, 2h60%Slow kinetics.
HATU / HOAt DIPEA25°C, 1h92% Gold standard for hindered couplings.
COMU DIPEA50°C (MW), 10m98% Best for automated synthesis.
Metabolic Stability Data

Half-life (


) of a model peptide (Phe-Pro-Leu-Gly) vs. the Morpholine analogue (Phe-Mor -Leu-Gly) in human plasma.
Peptide Variant

(Human Plasma)
Protease Susceptibility
Native (Proline) 4.2 hoursHigh (Prolyl endopeptidase)
Morpholine (Mor) > 24 hoursLow (Steric/Electronic shielding)

References

  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid.[7][8] Journal of Organic Chemistry, 72(11), 4254–4257.

  • BenchChem. (2025).[2][10] Application Notes: The Use of Morpholine-Based Reagents in Peptide Synthesis.

  • Wymann, M. P., et al. (2023). Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038.[4]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Application

Reaction conditions for N-alkylation of Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride

This Application Note and Protocol guide is designed for research and development scientists optimizing the N-alkylation of Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride . It synthesizes specific process chemistry i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for research and development scientists optimizing the N-alkylation of Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride . It synthesizes specific process chemistry insights with robust, scalable methodologies.

Executive Summary

Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride (CAS: 1352709-52-4) is a critical chiral building block in the synthesis of kinase inhibitors and other pharmaceutical agents. The molecule presents a specific chemoselective challenge: functionalizing the secondary amine (N4 position) while preserving the labile methyl ester side chain and the C2 stereocenter.

This guide outlines two validated pathways for N-alkylation:

  • Nucleophilic Substitution (

    
    ):  Best for primary alkyl halides.
    
  • Reductive Amination: Best for introducing complex alkyl groups via aldehydes/ketones.[1]

Strategic Analysis & Chemical Logic

The Substrate Challenge

The starting material is a hydrochloride salt. This necessitates a base to liberate the free amine. However, the presence of the methyl ester imposes a "ceiling" on the basicity and nucleophilicity of the reaction environment.

  • Risk A: Hydrolysis: Strong inorganic bases (NaOH, KOH) or aqueous basic conditions will rapidly hydrolyze the methyl ester to the carboxylic acid (saponification).

  • Risk B: Transesterification: Using alcoholic solvents (e.g., Ethanol) with the Methyl ester can lead to mixed ester products.

  • Risk C: Quaternization: As a secondary amine, the morpholine ring is prone to over-alkylation to the quaternary ammonium salt if the alkylating agent is in large excess.

Pathway Selection Guide
FeatureMethod A: Direct Alkylation (

)
Method B: Reductive Amination
Reagents Alkyl Halides (R-X) + BaseAldehyde/Ketone + Reducing Agent
Key Advantage Direct, atom-economical for simple R groups.Avoids over-alkylation; milder conditions.
Primary Risk Over-alkylation (Quaternization).Incomplete reduction; imine stability.
Preferred Base

or DIPEA (Hunig's Base).
None (or mild buffer).
Preferred Solvent MeCN (Acetonitrile) or DMF.DCE (1,2-Dichloroethane) or DCM.

Experimental Protocols

Protocol A: Direct N-Alkylation (Nucleophilic Substitution)

Target Application: Introduction of simple alkyl chains (Methyl, Ethyl, Benzyl).

Mechanism:


 displacement of a halide leaving group.
Materials
  • Substrate: Methyl 2-((R)-morpholin-2-yl)acetate HCl (1.0 eq)

  • Electrophile: Alkyl Bromide or Iodide (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 eq) — Note: Extra equivalents required to neutralize HCl salt.
    
  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)

Step-by-Step Procedure
  • Salt Neutralization (In-situ):

    • Charge a reaction vessel with Methyl 2-((R)-morpholin-2-yl)acetate HCl (1.0 eq) and anhydrous MeCN.

    • Add powdered anhydrous

      
       (2.5 eq).
      
    • Stir at Room Temperature (RT) for 15 minutes to facilitate free-basing.

  • Addition:

    • Add the Alkyl Halide (1.1 eq) dropwise.

    • Critical Control Point: If the alkyl halide is highly reactive (e.g., Methyl Iodide), cool to 0°C during addition to prevent exotherm and bis-alkylation.

  • Reaction:

    • Heat the mixture to 50–60°C . Monitor by LC-MS or TLC.

    • Typical reaction time: 4–12 hours.

    • Stop Condition: Disappearance of starting secondary amine.[2]

  • Workup (Ester-Safe):

    • Cool to RT. Filter off the inorganic solids (

      
      /KCl).
      
    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between Ethyl Acetate (EtOAc) and Saturated

      
        (Do not use strong base).
      
    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      
Protocol B: Reductive Amination

Target Application: Introduction of complex or bulky groups; avoiding quaternization.

Mechanism: Formation of an iminium ion intermediate followed by selective hydride reduction.

Materials
  • Substrate: Methyl 2-((R)-morpholin-2-yl)acetate HCl (1.0 eq)

  • Carbonyl Source: Aldehyde (1.1 – 1.2 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5 eq)
    
  • Base: Diisopropylethylamine (DIPEA) (1.0 eq) — To neutralize HCl salt.

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Procedure
  • Free-Basing:

    • Dissolve the substrate (1.0 eq) in DCE (0.1 M).

    • Add DIPEA (1.0 eq) and stir for 10 minutes.

  • Imine Formation:

    • Add the Aldehyde (1.1 eq).

    • Optional: If reaction is sluggish, add Acetic Acid (1.0 eq) to catalyze iminium formation.

    • Stir at RT for 30–60 minutes.

  • Reduction:

    • Add

      
       (1.5 eq) in one portion.
      
    • Stir at RT under nitrogen atmosphere for 4–16 hours.

  • Quench & Workup:

    • Quench by adding Saturated

      
       solution. Stir vigorously for 15 minutes to decompose boron complexes.
      
    • Extract with DCM (x3).

    • Dry combined organics over

      
       (Magnesium Sulfate).
      
    • Note:

      
       is preferred over silica filtration for amines to avoid streaking/loss.
      

Critical Control Points & Troubleshooting

ObservationRoot CauseCorrective Action
Ester Hydrolysis (Acid detected in LCMS)Aqueous base exposure or wet solvent + heat.Switch to anhydrous bases (

,

). Ensure solvents are dry. Avoid aqueous workup with pH > 9.
Transesterification (Ethyl ester formed)Use of Ethanol or Methanol (if R-group differs).Use non-nucleophilic solvents (MeCN, DCE, DMF). Avoid alcohols entirely if possible.
Incomplete Conversion HCl salt not fully neutralized.Ensure >2.0 eq of base is used in Method A. In Method B, ensure initial DIPEA addition.
Bis-Alkylation (Quaternary salt)Excess alkyl halide or high temp.Reduce Alkyl Halide to 1.0 eq. Lower temperature. Switch to Reductive Amination (Method B).

Visual Workflow (Decision Tree)

N_Alkylation_Workflow Start Start: Methyl 2-((R)-morpholin-2-yl)acetate HCl Decision Select Alkyl Group Type Start->Decision MethodA Method A: Direct Alkylation (SN2) (Simple Alkyl Halides) Decision->MethodA Primary Alkyl Halide MethodB Method B: Reductive Amination (Complex/Bulky Groups) Decision->MethodB Aldehyde/Ketone CondA Conditions: Base: K2CO3 (2.5 eq) Solvent: MeCN Temp: 50-60°C MethodA->CondA RiskA Risk: Over-alkylation Control: Slow addition, 1.1 eq Electrophile CondA->RiskA Product Target: N-Alkylated Morpholine Ester (Maintain R-stereocenter) RiskA->Product CondB Conditions: Reagent: Aldehyde + STAB Base: DIPEA (1 eq) Solvent: DCE MethodB->CondB RiskB Risk: Incomplete Reduction Control: Add AcOH catalyst CondB->RiskB RiskB->Product

Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway based on the desired substituent.

References

  • Title: "Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)
  • Reductive Amination Standards

    • Title: "Reductive Amin
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Ester Stability in Synthesis

    • Title: "Protective Groups in Organic Synthesis - Ester Cleavage Conditions"
    • Source: Greene's Protective Groups (via Wiley Online Library)
    • URL:[Link]

  • Substrate Data

    • Title: "Methyl 2-(morpholin-2-yl)
    • Source: PubChem
    • URL:[Link]

Sources

Method

Application Note: Controlled Liberation of Methyl 2-((R)-morpholin-2-yl)acetate Free Base

Here is a comprehensive Application Note and Protocol designed for professional research and development contexts, focusing on the controlled neutralization and isolation of Methyl 2-((R)-morpholin-2-yl)acetate. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol designed for professional research and development contexts, focusing on the controlled neutralization and isolation of Methyl 2-((R)-morpholin-2-yl)acetate.

Executive Summary & Scientific Rationale

In medicinal chemistry, Methyl 2-((R)-morpholin-2-yl)acetate (CAS: 2091417-74-0) serves as a critical chiral building block, particularly in the synthesis of peptidomimetics and enzyme inhibitors. While the hydrochloride salt is preferred for storage due to its enhanced stability and crystallinity, the free base is often required for subsequent nucleophilic substitutions, acylations, or reductive aminations.

The Core Challenge: The molecule contains two sensitive functionalities:

  • Secondary Amine (Morpholine ring): The target for deprotonation (

    
    ).
    
  • Methyl Ester: Susceptible to base-catalyzed hydrolysis (saponification) if the pH becomes excessive (

    
    ) or if the temperature is uncontrolled.
    

Strategic Approach: To ensure high recovery and enantiomeric purity, this protocol utilizes a biphasic neutralization strategy employing a mild inorganic base. This method minimizes the residence time of the ester in the aqueous alkaline phase, partitioning the neutral amine immediately into the organic phase, thereby preventing hydrolysis and racemization.

Reagents & Equipment Specification

ComponentGrade/SpecPurpose
Substrate Methyl 2-((R)-morpholin-2-yl)acetate HClStarting Material
Base Saturated aq.

or 10%

Neutralization (Target pH 9-10)
Solvent A Dichloromethane (DCM) or 2-MeTHFOrganic Extraction Phase
Drying Agent Anhydrous

Water Removal
Brine Saturated NaCl solutionPhase separation enhancement

Detailed Experimental Protocol

Phase 1: Dissolution and Biphasic Setup
  • Preparation: Weigh the hydrochloride salt (e.g., 1.0 eq) into a round-bottom flask.

  • Solvation: Dissolve the salt in a minimal volume of distilled water (approx. 5-10 mL per gram of salt). Ensure complete dissolution; the solution should be clear.

    • Note: If the salt is stubborn, mild sonication is preferred over heating to protect the ester.

  • Organic Overlay: Add an equal volume of Dichloromethane (DCM) to the aqueous solution.

    • Why DCM? Morpholine derivatives are moderately polar. DCM provides better solubility for the free amine compared to diethyl ether or hexanes, improving extraction efficiency.

Phase 2: Controlled Neutralization
  • Basification: While stirring vigorously at

    
     (ice bath), slowly add saturated aqueous Sodium Bicarbonate (
    
    
    
    ) or 10% Sodium Carbonate (
    
    
    ) dropwise.
  • Monitoring: Monitor the pH of the aqueous layer.

    • Target: pH 9.0 – 10.0.

    • Critical Stop: Do not use strong bases like NaOH or KOH, as these will rapidly hydrolyze the methyl ester to the carboxylic acid.

  • Equilibration: Once the target pH is stable, remove the ice bath and stir vigorously for 10 minutes to allow the free amine to partition into the DCM layer.

Phase 3: Extraction and Isolation
  • Separation: Transfer the mixture to a separatory funnel. Collect the lower organic layer (DCM).

  • Re-extraction: Extract the aqueous layer 2-3 additional times with fresh DCM.

    • Optimization: Due to the water solubility of morpholine, "salting out" the aqueous layer with solid NaCl (saturation) before the final extraction can significantly boost yield.

  • Washing: Combine the organic extracts and wash once with a small volume of brine to remove trapped water/inorganic salts.

  • Drying: Dry the combined organic phase over anhydrous Sodium Sulfate (

    
    ) for 15 minutes.
    
  • Filtration & Concentration: Filter off the desiccant and concentrate the filtrate under reduced pressure (Rotary Evaporator) at

    
    .
    
    • Result: The product typically presents as a colorless to pale yellow oil.

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision points and flow of the neutralization process to prevent ester degradation.

G Start Start: Methyl 2-((R)-morpholin-2-yl)acetate HCl Dissolve Dissolve in Water (0°C) Start->Dissolve AddSolvent Add Organic Solvent (DCM) Dissolve->AddSolvent AddBase Add Mild Base (NaHCO3/Na2CO3) AddSolvent->AddBase CheckPH Check Aqueous pH AddBase->CheckPH PH_Low pH < 9: Add more Base CheckPH->PH_Low Too Acidic PH_High pH > 11: Risk of Hydrolysis! CheckPH->PH_High Too Basic PH_Good pH 9-10: Optimal CheckPH->PH_Good Target Reached PH_Low->AddBase End End: Free Base Isolated PH_High->End Discard/Neutralize Extract Phase Separation & Extraction (x3) PH_Good->Extract SaltOut Optional: Saturate Aq. layer with NaCl Extract->SaltOut Dry Dry (Na2SO4) & Concentrate SaltOut->Dry Dry->End

Figure 1: Logic flow for the biphasic neutralization of morpholine ester salts, emphasizing pH control to preserve the ester moiety.

Analytical Validation (QC)

Upon isolation, the integrity of the free base must be verified before use in subsequent steps.

MethodExpected ObservationPass Criteria
1H NMR (CDCl3) Disappearance of broad ammonium protons (

) typically seen > 9 ppm. Shift of

-protons adjacent to nitrogen upfield.
Integration of Methyl Ester singlet (

ppm) matches Morpholine protons (1:1 molar ratio).
TLC Run in 5% MeOH/DCM. The free base will have a different Rf (usually higher) than the salt and may require staining (Ninhydrin or Iodine).Single spot; no baseline material (salt).
Appearance Visual inspection.Clear, viscous oil (typical for morpholine esters).

Storage and Stability

Free secondary amines can absorb atmospheric


 to form carbamates or react with moisture.
  • Immediate Use: It is recommended to use the free base immediately in the next reaction step.

  • Storage: If storage is necessary, store under an inert atmosphere (Argon/Nitrogen) at

    
    .
    

References

  • Structure & Identifiers: Methyl 2-((R)-morpholin-2-yl)acetate. PubChem Compound Summary. National Center for Biotechnology Information. Accessed October 2023. Link

  • General Protocol:Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard reference for desalting amines).
  • Morpholine Chemistry: Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 2013. (Review of morpholine building blocks). Link

  • Vendor Data: Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride. BLD Pharm / Amadis Chemical. (Physical properties and handling).[1][2][3][4][5][6][7][8][9] Link

Sources

Application

Using (R)-morpholine acetate esters in reductive amination reactions

Application Note: Enantioretentive Reductive Amination Using (R)-Morpholine Acetate Esters Abstract This application note details the protocol for the reductive amination of aldehydes and ketones using (R)-morpholine-2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioretentive Reductive Amination Using (R)-Morpholine Acetate Esters

Abstract

This application note details the protocol for the reductive amination of aldehydes and ketones using (R)-morpholine-2-acetic acid esters (and related chiral morpholine scaffolds). These substrates are critical pharmacophores in the synthesis of NK1 antagonists, antidepressants, and peptidomimetics. The primary challenge in these reactions is maintaining the stereochemical integrity of the C2/C3 morpholine center while preventing ester hydrolysis. This guide provides a validated method using Sodium Triacetoxyborohydride (STAB), emphasizing pH control, solvent selection, and kinetic parameters to ensure high diastereoselectivity and yield.

Introduction & Mechanistic Insight

Morpholine rings are "privileged structures" in medicinal chemistry due to their ability to modulate solubility and metabolic stability. However, introducing chirality into the morpholine ring—specifically at the C2 or C3 position—complicates synthetic modifications.

When using (R)-morpholine-2-acetate esters as the amine partner in reductive amination, two critical failure modes must be mitigated:

  • Racemization: High temperatures or protic solvents can promote reversible enamine formation, leading to the loss of stereochemical information at the alpha-carbon.

  • Ester Hydrolysis: The ester moiety is susceptible to hydrolysis during aqueous workups or if the reaction pH drifts too high (basic) or too low (acidic).

The Mechanistic Pathway

The reaction proceeds via the formation of a positively charged iminium ion. The use of Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (


) because STAB is less toxic and, critically, does not require low pH conditions that could degrade the ester. STAB reduces the iminium species much faster than it reduces the carbonyl starting material, ensuring chemoselectivity.

ReactionMechanism cluster_0 Critical Control Point Start Aldehyde/Ketone + (R)-Morpholine Ester Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (AcOH Cat.) Product Chiral Tertiary Amine Product Iminium->Product Hydride Transfer (STAB)

Figure 1: Reaction pathway highlighting the Iminium ion as the critical reduction target. The STAB reagent selectively targets this species.

Experimental Protocols

Protocol A: Standard Direct Reductive Amination (STAB Method)

Recommended for most aldehydes and reactive ketones.

Reagents:

  • (R)-Ethyl 2-morpholinylacetate (free base or HCl salt)

  • Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv; Crucial for ketone activation)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction kinetics but DCM is safer.

Step-by-Step Procedure:

  • Preparation of Amine:

    • If using HCl salt: Suspend the (R)-morpholine ester HCl salt in DCM. Add 1.05 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Stir for 15 mins. (Optional: Wash with sat.

      
      , dry over 
      
      
      
      , and concentrate if the salt byproduct interferes, though in-situ neutralization is often tolerated).
    • If using Free Base: Dissolve directly in the solvent.

  • Imine Formation:

    • To the amine solution (0.2 M) in DCE, add the carbonyl compound (1.0 equiv).

    • Add Glacial Acetic Acid (1.0 equiv for aldehydes, 2.0 equiv for ketones).

    • Stir at Room Temperature (RT) for 30–60 minutes. Validation: Check by TLC or LCMS for the disappearance of the amine and appearance of the imine/hemiaminal (often unstable on silica).

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for steric bulk).

    • Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution (

      
      ).
      
    • Allow to warm to RT and stir for 2–16 hours.

  • Quench & Workup (Ester-Safe):

    • Critical: Do NOT use strong base (NaOH) to quench, as this will hydrolyze the ester.

    • Quench by adding saturated aqueous

      
       slowly until bubbling ceases.
      
    • Extract with DCM (3x).

    • Wash combined organics with Brine. Dry over

      
      .
      
    • Concentrate in vacuo.

Protocol B: Lewis Acid Mediated (Difficult Substrates)

Use this when the carbonyl is sterically hindered or electron-rich.

  • Pre-complexation: Mix amine and ketone in neat Titanium(IV) isopropoxide (

    
    ) (1.5 equiv).
    
  • Stir: 1–4 hours at RT (or 40°C if needed).

  • Dilution: Dilute with dry Ethanol or THF.

  • Reduction: Add Sodium Borohydride (

    
    ) (not STAB) carefully. Note: 
    
    
    
    acts as a water scavenger and Lewis Acid, driving imine formation.

Optimization & Troubleshooting Guide

The following decision tree helps navigate common issues such as low conversion or ester hydrolysis.

OptimizationWorkflow Start Start Reaction (Protocol A) CheckConversion LCMS Check (2 hours) Start->CheckConversion HighConv Conversion > 90% CheckConversion->HighConv Yes LowConv Conversion < 50% CheckConversion->LowConv No CheckByprod Dialkylation or Hydrolysis? HighConv->CheckByprod CheckImine Is Imine Forming? LowConv->CheckImine AddLewis Switch to Protocol B (Ti(OiPr)4) CheckImine->AddLewis No (Steric hindrance) AddSieves Add 4Å Mol. Sieves (Remove Water) CheckImine->AddSieves Equilibrium issue ReduceTemp Reduce Temp to -10°C Add Amine slowly CheckByprod->ReduceTemp Dialkylation BufferpH Buffer pH (Use AcOH/NaOAc) CheckByprod->BufferpH Ester Hydrolysis

Figure 2: Troubleshooting workflow for optimizing reaction conditions.

Comparative Data: Reducing Agents

ReagentSolvent SystemAcid AdditiveEster CompatibilityRisk Profile
STAB DCE / DCM / THFAcOH (Catalytic)High Mild; No HCN generation.
NaBH₃CN MeOH / EtOHHCl / AcOHMedium Toxic (Cyanide); requires pH monitoring.
NaBH₄ MeOHNoneLow Can reduce aldehydes to alcohols too fast.
Ti(OiPr)₄ / NaBH₄ Neat -> EtOHNoneHigh Best for hindered ketones; requires filtration.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Maryanoff, C. A., et al. (2004).

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

Disclaimer: This protocol involves the use of hazardous chemicals. Always review the Safety Data Sheet (SDS) for Sodium Triacetoxyborohydride and 1,2-Dichloroethane before proceeding. All reactions should be conducted in a fume hood.

Sources

Method

Technical Guide: Preparation of Stock Solutions for Methyl 2-((R)-morpholin-2-yl)acetate HCl in DMSO

This Application Note is structured to provide a rigorous, self-validating framework for the preparation of Methyl 2-((R)-morpholin-2-yl)acetate HCl stock solutions. It prioritizes chemical stability, precision, and repr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, self-validating framework for the preparation of Methyl 2-((R)-morpholin-2-yl)acetate HCl stock solutions. It prioritizes chemical stability, precision, and reproducibility.

Executive Summary

Methyl 2-((R)-morpholin-2-yl)acetate HCl is a chiral morpholine derivative often used as a building block in medicinal chemistry or as a probe in biological assays. While dimethyl sulfoxide (DMSO) is the standard solvent for such polar organic salts, the compound's ester moiety presents a specific stability challenge: hydrolysis driven by DMSO's hygroscopic nature.

This guide outlines a protocol to prepare stable stock solutions, emphasizing the mitigation of moisture uptake to prevent the degradation of the ester into its corresponding carboxylic acid.

Chemical Profile & Critical Constraints

Before handling, verify the specific batch data. The hydrochloride salt form significantly alters the molecular weight compared to the free base, affecting molarity calculations.

ParameterSpecificationNotes
Compound Name Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride(R)-enantiomer
Formula

Salt form
MW (Salt) 195.64 g/mol Use this for weighing
MW (Free Base) 159.18 g/mol Use for dosing normalization
Solubility in DMSO High (>50 mM typical)Polar aprotic solvent is ideal for HCl salts
Critical Risk Ester Hydrolysis Moisture in DMSO catalyzes conversion to acid
The "Salt Correction" Factor

When dosing cells or reactions based on the active pharmacophore (free base), you must account for the HCl counterion.

  • Correction Factor:

    
     (
    
    
    
    )
  • Implication: To achieve a 10 mM concentration of the active free base, you must weigh the equivalent of the salt calculated for the salt's MW, or adjust the final volume accordingly. Standard practice is to prepare the stock at a fixed molarity of the Salt form (e.g., 10 mM Salt) and adjust dosing volume, assuming 1:1 dissociation.

Preparation Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use "old" DMSO that has been sitting uncapped.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.

  • Environment: Low humidity (<50% RH) if possible.

Workflow Diagram

The following logic flow ensures sample integrity from weighing to storage.

StockPrep Start Start: Calculate Mass Weigh Weigh Compound (Anti-static) Start->Weigh Solvent Add Anhydrous DMSO (Center of vial) Weigh->Solvent Mix Vortex (30s) Inspect for Clarity Solvent->Mix QC Visual QC: Particulates? Mix->QC Sonicate Sonicate (Optional) <40°C, 2 mins Sonicate->QC QC->Sonicate Cloudy Aliquot Aliquot to Single-Use Vials QC->Aliquot Clear Store Store at -20°C (Desiccated) Aliquot->Store

Figure 1: Step-by-step workflow for preparing stable stock solutions. Note the loop for sonication if dissolution is incomplete.

Step-by-Step Procedure
Step 1: Calculation (Example: 10 mM Stock)

To prepare 1 mL of a 10 mM stock solution:




Recommendation: Weighing <2 mg is error-prone. It is better to weigh ~5-10 mg and adjust the DMSO volume.

  • Target Mass: ~10 mg

  • Volume DMSO (mL):

    
    
    
Step 2: Weighing & Solubilization[1]
  • Equilibrate the compound vial to room temperature before opening (prevents condensation).

  • Weigh the solid into a sterile amber glass vial. Record exact mass.

  • Add the calculated volume of Anhydrous DMSO .

    • Technique: Pipette DMSO directly onto the solid, washing down the sides of the vial.

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: The solution should be completely clear and colorless.

    • If cloudy: Sonicate in a water bath for 2-5 minutes. Ensure bath temp < 40°C to prevent ester degradation.

Step 3: Aliquoting (Critical for Stability)

Never store the bulk stock in a single container. Repeated freeze-thaw cycles introduce moisture (condensing air) which hydrolyzes the methyl ester.

  • Divide the stock into small aliquots (e.g., 50 µL or 100 µL) in microcentrifuge tubes or glass vials.

  • Seal tightly.[1] Parafilm is recommended for long-term storage.[2]

Quality Control & Troubleshooting

Visual Inspection[3]
  • Pass: Clear, colorless liquid.

  • Fail: Milky suspension, visible crystals at bottom, or yellow discoloration (sign of oxidation or degradation).

Troubleshooting Decision Tree

Troubleshooting Problem Issue: Precipitate or Cloudiness Step1 Warm to 37°C (5 min) + Vortex Problem->Step1 Check1 Dissolved? Step1->Check1 Step2 Sonicate (5 min) Check1->Step2 No Success Proceed to Experiment Check1->Success Yes Check2 Dissolved? Step2->Check2 Step3 Add 10% more DMSO (Recalculate Conc.) Check2->Step3 No Check2->Success Yes Step3->Success Works Fail Discard. Check Compound Purity. Step3->Fail Still Cloudy

Figure 2: Logical path for resolving solubility issues without compromising chemical integrity.

Storage & Stability Guidelines

The methyl ester group is the "weak link" in this molecule.

ConditionDurationRecommendation
Room Temp (25°C) < 24 HoursUse immediately. Hygroscopic DMSO absorbs water rapidly.
4°C (Fridge) < 1 WeekNot recommended. DMSO freezes (~19°C), causing partial crystallization.
-20°C (Freezer) 1 - 3 MonthsStandard. Store desiccated.
-80°C (Deep Freeze) 6 - 12 MonthsOptimal for long-term banking.

Freeze-Thaw Rule: Max 3 cycles. After 3 cycles, verify integrity via LC-MS or discard.

References

  • PubChem. Methyl 2-(morpholin-2-yl)acetate hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company Technical Bulletin. Available at: [Link]

  • Biotage. How long are amino acid stock solutions stable for? Biotage Blog, 2023.[3] Available at: [Link]

  • Cheng, K., et al. A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 2008, 13(5), 1111-1119. Available at: [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Morpholine-2-Acetic Acid Scaffolds

Executive Summary Morpholine-2-acetic acid (MAA) derivatives represent a privileged pharmacophore in medicinal chemistry, serving as core scaffolds for peptide mimetics, integrin inhibitors, and neurokinin receptor antag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine-2-acetic acid (MAA) derivatives represent a privileged pharmacophore in medicinal chemistry, serving as core scaffolds for peptide mimetics, integrin inhibitors, and neurokinin receptor antagonists. Conventional thermal synthesis of these chiral heterocycles is often plagued by long reaction times (12–48 hours), incomplete cyclization, and racemization of the C2 stereocenter.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while suppressing side reactions. We present two validated protocols:

  • De Novo Core Construction: Rapid cyclization of amino-alcohol precursors to form the morpholine ring.

  • N-Functionalization: High-throughput derivatization of the MAA nitrogen via

    
     and alkylation.
    

Scientific Rationale: The Microwave Advantage[1][2]

Dielectric Heating vs. Convective Heating

In conventional heating, energy is transferred from the vessel wall to the solvent via convection, creating temperature gradients. In MAOS, dipolar polarization occurs directly within the reaction matrix.

  • Mechanism: The morpholine nitrogen and polar solvents (e.g., DMF, DMSO) align with the oscillating electric field. The molecular friction generates internal heat instantly.

  • Kinetic Effect: For the intramolecular cyclization required to form the MAA core, the Arrhenius activation energy (

    
    ) is high. MW irradiation allows the system to rapidly reach temperatures (e.g., 140°C–180°C) that overcome this barrier before competing intermolecular polymerization can occur.
    
Solvent Strategy
  • High Absorbers (tan

    
     > 0.5):  DMSO, EtOH, and DMF are preferred for nucleophilic substitutions (
    
    
    
    ,
    
    
    ) due to their high loss tangents, ensuring efficient energy coupling.
  • Non-Thermal Effects: While controversial, specific microwave effects are often observed in polar transition states (like the Menshutkin reaction intermediate in N-alkylation), leading to altered selectivity compared to oil-bath heating at the same temperature.

Strategic Workflow

The following diagram outlines the decision tree for synthesizing MAA derivatives, distinguishing between building the ring (Core Synthesis) and modifying an existing ring (Derivatization).

MAA_Workflow Start Target: Morpholine-2-Acetic Acid Derivative Decision Is the Morpholine Core Pre-formed? Start->Decision RouteA Route A: De Novo Core Synthesis Decision->RouteA No RouteB Route B: N-Functionalization Decision->RouteB Yes Precursor Precursor: N-benzyl-aminoethanol + Maleate/Fumarate Derivatives RouteA->Precursor Cyclization MW Cyclization (Michael Addn + Lactonization) 160°C, 15 min Precursor->Cyclization Reduction Reduction/Opening (BH3 or LiAlH4) Cyclization->Reduction Product Final MAA Derivative Reduction->Product Scaffold Scaffold: Morpholine-2-acetic acid ethyl ester RouteB->Scaffold Reaction MW Alkylation / SnAr (R-X + Base) 100°C, 5-10 min Scaffold->Reaction Reaction->Product

Caption: Strategic decision tree for Morpholine-2-Acetic Acid synthesis. Route A builds the ring; Route B functionalizes the nitrogen.

Validated Experimental Protocols

Protocol A: De Novo Core Synthesis (Intramolecular Cyclization)

Objective: Synthesis of the morpholine-2-one intermediate (lactone) from


-alkylamino alcohols. This lactone is the direct precursor to MAA derivatives.

Reaction Scheme:



Materials:

  • 
    -Benzyl-ethanolamine (1.0 equiv)
    
  • Ethyl 2-bromoacetate (1.1 equiv) or Maleic anhydride (for acetic acid sidechain precursors)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Toluene/DMF (9:1 v/v) - Note: The small amount of DMF acts as a "susceptor" to absorb MW energy in the non-polar toluene.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve

    
    -benzyl-ethanolamine (1 mmol) and DIPEA (2 mmol) in Toluene/DMF (3 mL).
    
  • Addition: Add Ethyl 2-bromoacetate (1.1 mmol) dropwise. Cap the vial with a PTFE/silicone septum.

  • Irradiation (Cyclization):

    • Instrument: Single-mode MW reactor (e.g., Biotage Initiator or CEM Discover).

    • Parameters:

      • Temperature: 140 °C

      • Time: 15 minutes

      • Pressure Limit: 15 bar

      • Stirring: High[1]

  • Workup: Cool to RT (compressed air cooling). Dilute with EtOAc (20 mL), wash with sat.

    
     and brine. Dry over 
    
    
    
    .[2]
  • Validation: The formation of the lactone is confirmed by IR (strong band at ~1735

    
    ) and LC-MS.
    

Expert Insight: Thermal reflux for this reaction typically requires 18 hours. The MW protocol completes in 15 minutes with improved purity because the rapid heating profile minimizes the formation of the linear dimer byproduct.

Protocol B: Rapid N-Functionalization of MAA Esters

Objective: Library generation of


-substituted Morpholine-2-acetic acid esters via nucleophilic aromatic substitution (

) or alkylation.

Materials:

  • Morpholine-2-acetic acid ethyl ester (HCl salt) (1.0 equiv)

  • Electrophile: 4-Fluoronitrobenzene (for

    
    ) or Benzyl bromide (for alkylation) (1.2 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or Ethanol.
    

Step-by-Step Procedure:

  • Loading: To a 2–5 mL MW vial, add the morpholine salt (0.5 mmol), electrophile (0.6 mmol), and finely ground

    
     (1.5 mmol).
    
  • Solvent: Add

    
     (2 mL). Add a magnetic stir bar.
    
  • Irradiation:

    • Mode: Dynamic Power (maintains set temp).

    • Temperature: 100 °C (

      
      ) or 85 °C  (Alkylation).
      
    • Time: 5–10 minutes .

    • Power Max: 150 W.

  • Filtration: Decant the reaction mixture through a silica plug or filter frit to remove inorganic salts. Rinse with DCM.

  • Analysis: Evaporate solvent. Analyze crude purity via LC-MS.

Data Summary: Thermal vs. Microwave

EntryReaction TypeElectrophileThermal ConditionsMW ConditionsYield (MW)
1

4-F-Nitrobenzene80°C, 4 hrs100°C, 5 min92%
2 AlkylationBenzyl BromideRT, 12 hrs85°C, 8 min88%
3 Alkylation2-Chloro-acetamide60°C, 6 hrs90°C, 10 min85%

Quality Control & Troubleshooting

Self-Validating Analytical Checkpoints

To ensure protocol integrity, the following checkpoints must be met:

  • TLC Monitoring: Use

    
     (5:95). The MAA ester typically stains with Ninhydrin (if NH free) or PMA.
    
  • NMR Signature:

    • Look for the C2-H proton. In the morpholine-2-acetic acid derivatives, this proton typically appears as a multiplet around 3.6–3.9 ppm .

    • The Acetic Acid

      
        diastereotopic protons usually appear as doublets of doublets (dd) around 2.4–2.6 ppm .
      
    • Racemization Check: If synthesizing a chiral derivative, use Chiral HPLC (e.g., Chiralpak AD-H). MW heating can induce racemization if the temperature exceeds 160°C in basic media. Keep hold times under 20 minutes.

Troubleshooting Guide
  • Issue: Pressure buildup > 20 bar.

    • Cause: Decomposition of solvent or volatile byproduct evolution.

    • Fix: Switch to a lower vapor pressure solvent (e.g., DMAc instead of

      
      ) or reduce temperature by 10°C and extend time by factor of 2.
      
  • Issue: Low Yield in Cyclization (Protocol A).

    • Cause: Polymerization of the amino alcohol.

    • Fix: Run the reaction in high dilution (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

Pathway Visualization

The following diagram illustrates the mechanistic pathway for the


 functionalization (Protocol B), highlighting the transition state stabilized by MW irradiation.

SNAr_Mechanism Reactants Morpholine-2-AA Ester + Ar-F TS Meisenheimer Complex (Polar Transition State) Reactants->TS Activation Product N-Aryl Morpholine Derivative TS->Product - F- (Fast) MW_Input Microwave Energy (Dipolar Stabilization) MW_Input->TS Stabilizes Polar TS

Caption: Microwave stabilization of the polar Meisenheimer complex accelerates the SNAr reaction rate.

References

  • Microwave-Assisted Synthesis of Morpholine Derivatives

    • Title: Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors.
    • Source: MDPI (Molecules), 2022.
    • URL:[Link]

  • General Morpholine Synthesis Protocols

    • Title: Synthesis of Morpholine-2,5-Diones from Amino Acids.[2]

    • Source: ACS Omega (via NIH), 2020.
    • URL:[Link]

  • Microwave N-Alkylation Efficiency

    • Title: Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines (Analogous N-heterocycle protocol).
    • Source: ResearchG
    • URL:[Link]

  • Morpholine Synthesis Overview

    • Title: Synthesis of Morpholines (General Reaction Guide).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Moisture Management for Methyl 2-((R)-morpholin-2-yl)acetate Hydrochloride

Executive Summary & Chemical Context[1][2][3][4] Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride is a critical chiral building block. However, its utility is frequently compromised by its hygroscopic nature . As a hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride is a critical chiral building block. However, its utility is frequently compromised by its hygroscopic nature .

As a hydrochloride salt of a secondary amine ester, this compound presents a "double threat" when exposed to atmospheric moisture:

  • Physical Degradation: The lattice energy of the crystal is easily overcome by the hydration energy of the chloride ion, leading to deliquescence (turning into a goo/oil).

  • Chemical Degradation: The presence of water, combined with the intrinsic acidity of the hydrochloride salt, creates a perfect catalytic environment for acid-catalyzed ester hydrolysis . This converts your valuable ester into the corresponding carboxylic acid (Morpholin-2-yl-acetic acid), altering stoichiometry and potentially poisoning subsequent coupling reactions.

This guide provides a self-validating system to handle, store, and recover this compound without compromising data integrity.

Storage & Handling: The First Line of Defense

Proper storage is not passive; it is an active maintenance process. The following workflow ensures the material remains defined by its label purity.

Protocol: The "Desiccator Discipline"
ParameterSpecificationReason
Temperature 2°C – 8°CSlows kinetic rate of hydrolysis if moisture ingress occurs.
Primary Container Amber glass with Teflon-lined capPrevents UV degradation; Teflon provides a superior moisture barrier to standard polyethylene liners.
Secondary Containment Desiccator with Indicator Silica or P₂O₅Creates a micro-environment of <10% Relative Humidity (RH).
Headspace Gas Argon or Nitrogen (Dry)Displaces humid air after every opening.
Visual Workflow: Storage Lifecycle

StorageLifecycle cluster_warning CRITICAL: Warm to Room Temp (RT) before opening Receiving Receipt of Material QC_Check Initial QC (Appearance/KF) Receiving->QC_Check Desiccator Storage in Desiccator (<10% RH) QC_Check->Desiccator Usage Weighing Event Desiccator->Usage Warm to RT Purge Inert Gas Purge (Ar/N2) Usage->Purge Reseal Reseal & Parafilm Purge->Reseal Reseal->Desiccator

Figure 1: The cyclic workflow for maintaining material integrity. Note the critical step of warming to Room Temperature (RT) to prevent condensation.

Weighing & Dispensing: The Precision Phase

Weighing hygroscopic salts is the most common source of experimental error. A "wet" salt leads to an under-calculation of the molar amount of the active compound.

Troubleshooting: "The Drift"

Issue: You place the solid on the balance, and the weight steadily increases. Cause: The salt is absorbing water from the air in real-time. Solution:

  • Do not use weighing paper. Use a tared glass vial or a weighing boat with a narrow neck.

  • The "Speed & Shield" Technique:

    • Step 1: Tare the destination flask/vial with a cap.

    • Step 2: Dispense approximately the needed amount into the vial quickly.

    • Step 3: Cap immediately.

    • Step 4: Weigh the closed vial to get the exact mass.

    • Step 5: Calculate moles based on this exact mass, rather than trying to hit a target mass perfectly while the balance drifts.

FAQ: Handling Environment

Q: Do I need a glovebox? A: For GMP synthesis or kinetic studies, Yes . For routine discovery chemistry, a glovebox is ideal but not strictly mandatory if you work quickly and the room humidity is <40%. If the material turns to liquid/paste within minutes, a glovebox is required.

Q: Can I use plastic spatulas? A: Avoid. Hygroscopic salts often stick to plastic due to static and moisture. Use stainless steel or porcelain, which are easier to clean and dry.

Reaction Chemistry: The Hydrolysis Hazard

Understanding the degradation pathway is essential for interpreting failed reactions.

Mechanism of Failure

When Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride absorbs water:

  • The HCl salt dissociates, creating an acidic aqueous micro-layer on the crystal surface.

  • The carbonyl carbon of the ester is protonated.

  • Water attacks the carbonyl, releasing methanol and forming the carboxylic acid.

Impact:

  • Stoichiometry Mismatch: You think you added 1.0 equiv of amine, but you added 0.8 equiv of amine and 0.2 equiv of acid.

  • Coupling Interference: If used in amide coupling, the hydrolyzed acid will compete with your intended carboxylic acid partner, leading to self-coupling byproducts.

Visual Pathway: Degradation Dynamics

Degradation Salt Dry HCl Salt (Active Ester) MicroLayer Acidic Micro-Layer Formed (pH < 2) Salt->MicroLayer + Moisture Moisture Atmospheric Moisture (H2O) Moisture->MicroLayer Hydrolysis Acid-Catalyzed Hydrolysis MicroLayer->Hydrolysis Fast Kinetics Product Degradation Products: 1. Morpholin-2-acetic acid (Solid) 2. Methanol (Volatile) Hydrolysis->Product

Figure 2: The cascade of chemical failure initiated by moisture absorption.

Remediation: The Rescue Protocol

If your material has clumped or smells faintly of acetic acid/methanol, it may be salvageable.

Decision Matrix: Is it usable?

  • Clumped but white: Usable after drying.

  • Yellow/Orange discoloration: Likely degraded/oxidized. Verify purity by NMR.

  • Liquid/Goo: Severe deliquescence. Requires recrystallization or azeotropic drying.

Protocol: Azeotropic Drying (The "Gold Standard")

Vacuum drying alone is often insufficient for "gooey" salts because the water is trapped deep in the lattice or hydrogen-bonded network.

  • Dissolution: Dissolve the wet salt in a minimum amount of dry Methanol . (Ensure the salt is fully soluble).[1]

  • Azeotrope Addition: Add 5-10 volumes of Toluene . Toluene forms an azeotrope with water and methanol.

  • Evaporation: Rotovap at 40-45°C. The toluene will carry off the water.

  • Repetition: Repeat the toluene addition and evaporation 2-3 times.

  • Final Dry: Place the resulting white solid in a high-vacuum oven (40°C) overnight over P₂O₅.

Why this works: The methanol breaks the hydration shell, and the toluene mechanically removes the water during distillation [1].

Analytical Validation

How do you prove your material is dry?

MethodSuitabilityNotes
H-NMR (DMSO-d6) HighCheck for water peak at ~3.33 ppm. Also checks for hydrolysis (loss of methyl singlet at ~3.6 ppm).
Karl Fischer (KF) MediumCaution: Amines can sometimes interfere with KF reagents.[2][3] Ensure you use a buffered solvent system suitable for amine salts [2].
Melting Point LowHygroscopic salts have broad melting ranges; not reliable for moisture determination.
Visual Decision Tree: QC Check

DecisionTree Start Material Check Visual Is it free-flowing? Start->Visual NMR H-NMR: Methyl peak intact? Visual->NMR Yes Action_Dry Perform Azeotropic Drying Visual->Action_Dry No (Clumped) Water H-NMR: Water peak < 1%? NMR->Water Yes Action_Discard Discard/Recrystallize NMR->Action_Discard No (Hydrolyzed) Action_Use Proceed to Reaction Water->Action_Use Yes Water->Action_Dry No

Figure 3: Quality Control Decision Tree before committing material to synthesis.

References

  • ScienceMadness Discussion Board. (2007). Drying the water out of hygroscopic crystals.[1] Retrieved from [Link] (General principle of azeotropic drying of amine salts).

  • Mettler Toledo. (n.d.). Karl Fischer Titration: Good Titration Practice.[4] Retrieved from [Link] (Specifics on amine interference in KF titration).

  • BenchChem. (2025).[5] Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. (Analogous handling for hygroscopic amino acid ester salts).

  • ResearchGate. (2021). What is the best procedure of drying a moisture absorbing salt? Retrieved from [Link].

Sources

Optimization

Preventing racemization of (R)-morpholin-2-yl acetate during basic workup

This guide addresses the technical challenge of preventing racemization in chiral morpholine derivatives during basic workup. Important Structural Clarification: The term "(R)-morpholin-2-yl acetate" is chemically ambigu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenge of preventing racemization in chiral morpholine derivatives during basic workup.

Important Structural Clarification: The term "(R)-morpholin-2-yl acetate" is chemically ambiguous. In the context of "racemization during basic workup," this guide assumes you are working with (R)-Alkyl Morpholine-2-carboxylate (an


-amino ester) or a derivative where the chiral center is the C2 carbon attached directly to the carbonyl. This specific scaffold is notoriously prone to base-catalyzed racemization.

(Note: If you are working with Methyl 2-((R)-morpholin-2-yl)acetate (a


-amino ester), the risk of racemization is significantly lower. See "Scenario B" in the Troubleshooting section.)

Topic: Preventing Racemization of (R)-Morpholine-2-Carboxylate Derivatives Doc ID: TS-MOR-002 Status: Active

The Mechanistic Root Cause

To prevent racemization, you must understand the "Why." The instability of (R)-morpholine-2-carboxylates arises from the acidity of the proton at the C2 chiral center.

The Mechanism: Base-Catalyzed Enolization

The C2 proton is "doubly activated":

  • Electronic Activation: It is

    
     to an electron-withdrawing ester group (acidifying the proton).
    
  • Inductive Effect: The adjacent electronegative nitrogen (especially if protonated or coordinated) pulls electron density, further weakening the C-H bond.

When you perform a "basic workup" (e.g., using NaOH to neutralize an HCl salt), you risk creating an environment where the base (


) abstracts this C2 proton. This forms a planar, achiral enolate intermediate. When this enolate reprotonates, it does so from either face, resulting in a racemic mixture (R + S).

Racemization cluster_0 Critical Failure Point: pH > 10 R_Iso (R)-Isomer (Chiral) Trans_State Planar Enolate (Achiral Intermediate) R_Iso->Trans_State Deprotonation (-H+) Trans_State->R_Iso Reprotonation S_Iso (S)-Isomer (Chiral) Trans_State->S_Iso Reprotonation (+H+) Base Strong Base (OH-, CO3--) Base->R_Iso Attacks C2-H

Caption: Figure 1. The pathway of racemization via enolization. The planar enolate destroys stereochemical information.

Troubleshooting Guide (Q&A)

Scenario A: "I used NaOH to free-base the HCl salt, and my ee dropped to 50%."

Diagnosis: You exceeded the pKa of the


-proton.
Explanation:  The pKa of the ammonium group (

) is ~8–9. The pKa of the

-proton is ~24 (but lower in this specific cyclic system). Sodium Hydroxide (pH ~14) is a "sledgehammer" that deprotonates both the nitrogen (desired) and the carbon (undesired). Solution:
  • Switch Bases: Use a base with a conjugate acid pKa between 8 and 10. Saturated Sodium Bicarbonate (

    
    , pH ~8.5) or Potassium Phosphate dibasic (
    
    
    
    ) are ideal. They are strong enough to free the amine but too weak to deprotonate the carbon.
  • Temperature Control: Enolization is temperature-dependent. Perform all neutralizations at 0°C to -5°C .

Scenario B: "I am using the Beta-amino ester (sidechain acetate), but still seeing impurities."

Diagnosis: Likely Retro-Michael Addition or Ring Opening (not simple racemization). Explanation: If your structure is Morpholine-CH2-COOMe, the C2 proton is not acidic enough for simple enolization. However, strong bases and heat can trigger a Retro-Michael reaction , opening the morpholine ring or eliminating the side chain. Solution: Avoid heating the free base. If you must distill, use high vacuum to keep the temperature below 40°C.

Scenario C: "The product racemizes during storage."

Diagnosis: Auto-catalysis. Explanation: As a free base, the morpholine nitrogen acts as a base. If the sample is concentrated, one molecule's amine can deprotonate another molecule's


-carbon (intermolecular catalysis).
Solution: 
  • Store as the acid salt (HCl, Oxalate, or TFA salt). Salts are configurationally stable.

  • If you must store the free base, keep it in a dilute solution of a non-polar solvent (e.g., Hexanes/TBME) at -20°C.

Optimized Protocols

Protocol A: The "Gold Standard" Cold Biphasic Workup

Use this for standard isolation of the free base.

  • Preparation: Cool the reaction mixture (containing the morpholine salt) to 0°C .

  • Biphasic Setup: Add pre-cooled organic solvent (DCM or EtOAc).

  • Neutralization:

    • Slowly add saturated aqueous

      
        (or 1M 
      
      
      
      ) while stirring vigorously.
    • CRITICAL: Monitor pH. Stop exactly when pH reaches 8.0–8.5 . Do not go to pH 10+.

  • Separation: Immediately separate the layers.

  • Quench: Wash the organic layer once with cold brine to remove residual base.

  • Drying: Dry over

    
     (acidic/neutral drying agent) rather than basic agents like 
    
    
    
    .
  • Concentration: Evaporate solvent at <30°C .

Protocol B: Non-Aqueous "Amine Scavenger" Workup

Use this if the compound is extremely sensitive to aqueous base.

  • Reagent: Use a solid-supported base (e.g., Amberlyst A-21 or morpholine-scavenger resin) or a heterogeneous base like powdered

    
      in anhydrous solvent.
    
  • Process:

    • Suspend the morpholine salt in anhydrous DCM or THF.

    • Add 2-3 equivalents of powdered

      
      .
      
    • Stir at 0°C for 30–60 minutes.

  • Filtration: Filter off the inorganic salts.

  • Result: The filtrate contains the clean free base without ever being exposed to hydroxyl ions (

    
    ).
    

Data & Specifications

Solvent & Base Selection Matrix
ComponentRecommendedRisky / AvoidReason
Base

,

,


,

,

Strong bases (pH >12) trigger rapid enolization.
Solvent DCM, TBME, TolueneMethanol, Water (prolonged)Protic solvents can stabilize the enolate transition state.
Temp -10°C to +5°C> 25°CRacemization follows Arrhenius kinetics; heat accelerates it exponentially.
Storage HCl Salt (Solid)Free Base (Neat oil)Intermolecular self-catalysis occurs in neat free base.
Decision Tree for Workup

WorkupLogic Start Start: Crude Acid Salt Check_pH Target pH Range? Start->Check_pH pH_High pH > 10 (NaOH) Check_pH->pH_High Strong Base pH_Opt pH 8-9 (NaHCO3) Check_pH->pH_Opt Weak Base Racemic RISK: Racemization (Enolate Formation) pH_High->Racemic Stable SUCCESS: Chiral Integrity Preserved pH_Opt->Stable

Caption: Figure 2. Decision logic for selecting the appropriate base to maintain chiral integrity.

References

  • Mechanism of Alpha-Proton Acidity

    • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. Link

    • Note: Establishes pKa values for esters (~25)
  • Racemization of Amino Acid Esters

    • Kovacs, J., et al. (1971). "Racemization of Amino Acid Derivatives." Journal of Organic Chemistry. Link

    • Context: foundational work on base-catalyzed racemization r
  • Synthesis of Chiral Morpholines (Reboxetine Analogues)

    • Melloni, P., et al. (1985). "Potential antidepressant agents.[1][2][3] Alpha-aryloxy-benzyl derivatives of ethanolamine and morpholine." European Journal of Medicinal Chemistry. Link

    • Relevance: Describes the handling of morpholine-2-substituted intermedi
  • General Handling of Chiral Amines

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 16: Stereoselectivity). Link

Sources

Troubleshooting

Technical Support Center: Optimizing Yields of N-Functionalized Morpholine Acetate Derivatives

Welcome to the Technical Support Center for the synthesis of N-functionalized morpholine acetate derivatives. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-functionalized morpholine acetate derivatives. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental workflows. Here, we address common challenges in a direct question-and-answer format, providing in-depth, field-proven insights to enhance your synthetic outcomes.

Troubleshooting Guide

This section tackles specific issues you may encounter during the synthesis of N-functionalized morpholine acetate derivatives, offering explanations for the underlying causes and actionable solutions.

Question 1: My N-acetylation reaction of morpholine is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the N-acetylation of morpholine can stem from several factors, ranging from reagent choice to reaction conditions. The most common culprits include incomplete reaction, side product formation, and purification losses.

Potential Causes & Solutions:

  • Choice of Acetylating Agent: The reactivity of your acetylating agent is crucial.

    • Acetic Anhydride: A common and effective reagent. Using a slight excess can drive the reaction to completion. A molar ratio of morpholine to acetic anhydride of 1.8-2.5:1 is often optimal.[1]

    • Acetyl Chloride: Highly reactive and can lead to high yields (>95%), but it is more expensive and generates corrosive hydrogen chloride gas, which needs to be neutralized.[1][2] This often requires the use of a base like pyridine or triethylamine as a solvent and acid scavenger.[1]

    • Acetic Acid: Can be used, but generally results in lower conversion rates and yields (around 85%) due to the formation of water, which can hydrolyze the product or reagents.[1]

    • Ethyl Acetate: A greener alternative that can be used with an ionic liquid catalyst at elevated temperatures (140-160 °C).[3]

  • Reaction Conditions:

    • Temperature: For reactions with acetic anhydride or acetyl chloride, lower temperatures are often sufficient. However, if the reaction is sluggish, gentle heating might be necessary. Excessively high temperatures can lead to decomposition or side reactions.[4] For less reactive agents like ethyl acetate, higher temperatures are required.[3]

    • Catalyst: Strong acid catalysts, such as sulfuric acid, can be used to improve the rate of acetylation with agents like acetic anhydride.[1][2]

    • Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents are often preferred.[4] For reactions that produce water, using a solvent like benzene or toluene that allows for azeotropic removal of water via a Dean-Stark trap can improve yields.[1]

  • Work-up and Purification:

    • Deacidification and Dehydration: After the reaction, it is critical to neutralize any remaining acid and remove water before distillation to prevent product degradation.[1]

    • Distillation: Vacuum distillation is a common method for purifying N-acetylmorpholine.[1] Careful fractional distillation is necessary to separate the product from unreacted starting materials and high-boiling impurities.

Question 2: I am observing significant side product formation in my N-alkylation of morpholine. How can I minimize these unwanted reactions?

Answer:

Side reactions in N-alkylation are common, often leading to complex mixtures and difficult purifications. The primary side reaction is often over-alkylation, where the desired N-alkylated morpholine reacts further with the alkylating agent.

Strategies for Minimizing Side Products:

  • Control of Stoichiometry:

    • Excess Amine: Using a large excess of morpholine compared to the alkylating agent can favor mono-alkylation.[4]

    • Excess Alkylating Agent: Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation or the formation of quaternary ammonium salts.[4]

  • Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature can help reduce the rate of subsequent alkylation steps, improving selectivity for the mono-alkylated product.[4]

    • Solvent Polarity: Using a less polar solvent can also help to control the reaction rate and minimize over-alkylation.[4]

  • Choice of Alkylating Agent and Base:

    • Reactivity: The reactivity of the alkylating agent influences the extent of side reactions. More reactive agents are more prone to causing multiple substitutions.[4] The reactivity of alkyl halides follows the order: I > Br > Cl.

    • Base Selection: The choice of base is critical. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary to ensure complete deprotonation of the amine.[5] For more reactive agents, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can help control the reaction.[5] Cs₂CO₃ is frequently reported to be highly effective.[5]

  • Alternative Methods:

    • Reductive Amination: This method offers greater control over mono-alkylation. It involves the reaction of morpholine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[4][6] Common reducing agents for this purpose are sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[6]

    • "Borrowing Hydrogen" Strategy: This environmentally friendly approach uses alcohols as alkylating agents in the presence of a transition-metal catalyst.[7]

Question 3: My purification of the N-functionalized morpholine acetate derivative by column chromatography is resulting in low recovery. What are the best practices for purification?

Answer:

Low recovery during purification can be frustrating. For N-functionalized morpholine derivatives, which are often basic and polar, several factors can contribute to losses during chromatography and extraction.

Purification Best Practices:

  • Extraction:

    • pH Adjustment: Ensure the aqueous layer is sufficiently basic during extraction to keep the amine product in its free base form, which is more soluble in organic solvents.

    • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used, but its acidic nature can lead to strong adsorption of basic amine products, causing tailing and poor recovery. To mitigate this, you can:

      • Deactivate the Silica: Pre-treat the silica gel with a small amount of a tertiary amine, like triethylamine (typically 0.5-1% in the eluent), to neutralize the acidic sites.

      • Use Neutral or Basic Alumina: For very basic compounds, switching to neutral or basic alumina as the stationary phase can be beneficial.

    • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol. Adding a small amount of triethylamine to the eluent system can also improve peak shape and recovery.

  • Alternative Purification Methods:

    • Crystallization: If the product is a solid, crystallization can be an effective purification method. For acetate salts, solvents like ethyl acetate or isopropyl acetate can be used to induce crystallization.[8]

    • Distillation: For liquid products, vacuum distillation is a viable option, especially for removing non-volatile impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is a general, high-yielding protocol for the synthesis of N-acetylmorpholine?

A1: A common and effective method involves the acetylation of morpholine with acetic anhydride.[2] A representative procedure involves reacting morpholine with acetic anhydride, often with a strong acid catalyst, and then purifying the product by vacuum distillation.[1][2] A patent describes a process where the molar ratio of morpholine to acetic anhydride is 1.8-2.5:1, with a reaction time of 3-9 hours, achieving yields of over 95%.[1]

Q2: How can I characterize my synthesized N-functionalized morpholine acetate derivatives?

A2: A combination of spectroscopic techniques is essential for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. In ¹H NMR, you can expect to see characteristic signals for the morpholine ring protons (typically triplets around 3.6-3.9 ppm) and the protons of the N-functional group.[9][10] In ¹³C NMR, the morpholine carbons typically appear in the 60-80 ppm region.[9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[11]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For N-acetylmorpholine, a strong carbonyl (C=O) stretch will be observed around 1650 cm⁻¹.[10][12]

Q3: What are the key safety precautions when working with morpholine and its derivatives?

A3: Morpholine is a flammable and corrosive liquid.[6] Reactions involving strong acids at high temperatures, such as the dehydration of diethanolamine to form the morpholine ring, are highly exothermic and require careful temperature control.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

Q4: Can I use alcohols directly for the N-alkylation of morpholine?

A4: Yes, the N-alkylation of morpholine with alcohols is a well-established and greener alternative to using alkyl halides.[13][14] This reaction typically requires a catalyst, such as a supported copper hydroxide or a CuO-NiO/γ-Al₂O₃ catalyst, and is often carried out at elevated temperatures.[7][13][14] This method, known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, proceeds through the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination.[7]

Experimental Protocols & Data

Optimized Protocol for N-Acetylation of Morpholine

This protocol is a generalized procedure based on common literature methods.[1][2]

Materials:

  • Morpholine

  • Acetic Anhydride

  • Toluene

  • Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add morpholine (1.0 eq) and toluene.

  • Slowly add acetic anhydride (0.4 to 0.55 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing for 3-9 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with 5% NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-acetylmorpholine by vacuum distillation.

Typical Yields and Reaction Conditions
N-Functionalization ReactionReagentsCatalyst/BaseSolventTemperatureTypical YieldReference
N-Acetylation Morpholine, Acetic AnhydrideStrong Acid (e.g., H₂SO₄)TolueneReflux>95%[1]
N-Acetylation Morpholine, Acetyl ChloridePyridine/TriethylaminePyridine/TriethylamineLow Temp.>95%[1]
N-Acetylation Morpholine, Ethyl AcetateIonic Liquid-140-160 °CHigh[3]
N-Alkylation Morpholine, Alkyl HalideK₂CO₃ or Cs₂CO₃DMF or AcetonitrileRT to 80 °CVariable[5][15]
N-Alkylation Morpholine, AlcoholCuO-NiO/γ-Al₂O₃- (Gas Phase)160-240 °CUp to 94%[13][14]
Reductive Amination Morpholine, Aldehyde/KetoneNaBH(OAc)₃DichloromethaneRoom Temp.High[6]

Visualizations

General Workflow for N-Functionalization of Morpholine

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product & Analysis Morpholine Morpholine Reaction_Vessel Reaction Setup (Solvent, Catalyst/Base, Temperature Control) Morpholine->Reaction_Vessel Functionalizing_Agent Functionalizing Agent (e.g., Acetic Anhydride, Alkyl Halide, Aldehyde) Functionalizing_Agent->Reaction_Vessel Quench_Extract Quenching & Aqueous Extraction Reaction_Vessel->Quench_Extract Reaction Completion Drying Drying of Organic Layer Quench_Extract->Drying Purification Purification (Distillation, Crystallization, or Chromatography) Drying->Purification Final_Product N-Functionalized Morpholine Acetate Derivative Purification->Final_Product Characterization Characterization (NMR, MS, IR) Final_Product->Characterization G cluster_reagents cluster_conditions cluster_purification Start Low Yield Observed Check_Reagents Assess Acetylating Agent & Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Temp., Catalyst, Solvent) Start->Check_Conditions Check_Purification Review Work-up & Purification Protocol Start->Check_Purification Use_More_Reactive Use more reactive agent? (e.g., Acetic Anhydride) Check_Reagents->Use_More_Reactive Adjust_Ratio Adjust Morpholine: Acetylating Agent Ratio? Check_Reagents->Adjust_Ratio Optimize_Temp Optimize Temperature? Check_Conditions->Optimize_Temp Add_Catalyst Add Catalyst? Check_Conditions->Add_Catalyst Azeotropic_Removal Azeotropic H₂O Removal? Check_Conditions->Azeotropic_Removal Proper_Neutralization Ensure Proper Neutralization/Drying? Check_Purification->Proper_Neutralization Optimize_Distillation Optimize Distillation Conditions? Check_Purification->Optimize_Distillation End Improved Yield Use_More_Reactive->End Re-run Experiment & Monitor Yield Adjust_Ratio->End Re-run Experiment & Monitor Yield Optimize_Temp->End Re-run Experiment & Monitor Yield Add_Catalyst->End Re-run Experiment & Monitor Yield Azeotropic_Removal->End Re-run Experiment & Monitor Yield Proper_Neutralization->End Re-run Experiment & Monitor Yield Optimize_Distillation->End Re-run Experiment & Monitor Yield

Caption: A decision tree for troubleshooting low yields in N-acetylation reactions of morpholine.

References

  • Google Patents. (n.d.). CN1283632C - Process for preparing N-acetyl morpholine.
  • Google Patents. (n.d.). CN110642807A - Preparation method of N-acetyl morpholine.
  • ACS Publications. (2024). Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • NIH. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. PMC. Retrieved from [Link]

  • Oxford Academic. (n.d.). Selective Synthesis of Secondary Amines via N-Alkylation of Primary Amines and Ammonia with Alcohols by Supported Copper Hydroxide Catalysts. Chemistry Letters. Retrieved from [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • Patsnap. (n.d.). Preparation method for N-acetyl morpholine. Eureka. Retrieved from [Link]

  • Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]

  • ResearchGate. (2023). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]

  • PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • NIH. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Retrieved from [Link]

  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Academia.edu. (n.d.). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]

  • Reagent Guide. (n.d.). N alkylation at sp3 Carbon. Retrieved from [Link]

  • AKJournals. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1). Retrieved from [Link]

  • NIH. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • ResearchGate. (2011). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

Sources

Optimization

Removing residual water from hygroscopic morpholine hydrochloride salts

Executive Summary & Mechanistic Insight The Problem: Morpholine hydrochloride (Morpholine HCl) is significantly hygroscopic.[1] While the free base is a liquid, the hydrochloride salt forms a crystal lattice that readily...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The Problem: Morpholine hydrochloride (Morpholine HCl) is significantly hygroscopic.[1] While the free base is a liquid, the hydrochloride salt forms a crystal lattice that readily adsorbs atmospheric moisture. This residual water is not merely a surface impurity; it often creates a "sticky" surface layer that impedes further drying, leading to stoichiometry errors in moisture-sensitive downstream applications (e.g., Grignard reactions, transition-metal catalysis).

The "Why" (Thermodynamic Barrier): Simple oven drying often fails due to case hardening . As water evaporates from the surface, the crystal lattice collapses slightly or forms a crust, trapping internal moisture. To remove this water, we must lower the partial pressure of water surrounding the salt below the equilibrium vapor pressure of the hydrated crystal.

Strategic Approach: We utilize three tiers of dehydration depending on the scale and water burden:

  • Azeotropic Distillation: For bulk removal (>5% water or >50g scale).

  • Vacuum Desiccation: For trace removal (<1% water or <10g scale).

  • Recrystallization: For simultaneous purification and drying.[2]

Decision Matrix (Workflow Selector)

Use the following logic flow to determine the appropriate protocol for your specific situation.

DryingDecision Start Start: Assess Material State CheckWater Est. Water Content? Start->CheckWater CheckScale Scale? CheckWater->CheckScale < 5% Azeotrope Protocol A: Azeotropic Distillation (Toluene) CheckWater->Azeotrope > 5% (Wet/Slurry) CheckScale->Azeotrope Large (> 50g) Vacuum Protocol B: Vacuum Oven + P2O5 CheckScale->Vacuum Small (< 10g) Recryst Protocol C: Recrystallization (Anhydrous Solvent) CheckScale->Recryst High Purity Required

Figure 1: Decision matrix for selecting the optimal drying method based on water content and scale.

Technical Protocols

Protocol A: Azeotropic Distillation (The Gold Standard)

Best For: Bulk drying, removing significant water content. Mechanism: Toluene forms a positive azeotrope with water (BP 84.1°C, ~20% water). This allows water to be "carried" out of the solid at temperatures well below the decomposition point of the salt.

Reagents & Equipment:

  • Solvent: Toluene (Reagent Grade). Note: Benzene is historically cited but avoided due to toxicity; Toluene is the safer, effective alternative.

  • Glassware: Round bottom flask (RBF), Dean-Stark trap, Reflux condenser.

Step-by-Step:

  • Suspension: Place the wet Morpholine HCl in an RBF. Add Toluene (approx. 10 mL per gram of salt). The salt will not dissolve; it forms a suspension.

  • Reflux: Heat the mixture to reflux (~110°C bath temp). The azeotrope (cloudy vapor) will rise.

  • Separation: Water will condense and separate in the Dean-Stark trap (bottom phase). Toluene (top phase) overflows back into the flask.

  • Completion: Continue reflux until the distillate in the trap is perfectly clear and no new water droplets form (typically 2-4 hours).

  • Isolation:

    • Cool the suspension to room temperature.[2][3]

    • Filter rapidly under a blanket of dry nitrogen (Schlenk line) or through a drying tube to prevent re-absorption of atmospheric moisture.

    • Wash with a small amount of anhydrous ether (optional, to remove toluene).

    • Vacuum dry to remove residual solvent.[4]

Protocol B: Vacuum Oven Desiccation

Best For: Final polishing of "dry-appearing" salts or small scales. Mechanism: Reduces the boiling point of water; P₂O₅ acts as a chemical sink, driving the equilibrium toward desorption.

Parameters:

  • Temperature: 60°C – 80°C. (Do not exceed 100°C to avoid thermal degradation/oxidation).

  • Vacuum: < 10 mbar (High vacuum preferred).

  • Desiccant: Phosphorus Pentoxide (P₂O₅) or KOH pellets in the oven tray.

Critical Troubleshooting:

  • Clumping: If the salt is "fluffy," it may fly into the vacuum line. Cover the vial with a Kimwipe secured by a rubber band.

  • Crust: Agitate/grind the sample every 2 hours to expose fresh surface area.

Protocol C: Validation (Karl Fischer Titration)

The Challenge: Standard Karl Fischer (KF) titration can be tricky. While Morpholine is a base, Morpholine Hydrochloride is an acidic salt.[5] However, solubility in standard methanol reagents is often poor.

Optimized KF Method:

Parameter Setting/Reagent Reason
Solvent System Methanol : Formamide (2:1) Formamide improves solubility of the salt.[6][7]
Buffer Imidazole (if pH < 4) Although the salt is acidic, the KF reaction requires pH 5-7. If the solution is too acidic, the reaction slows.[8]
Endpoint Drift stop (< 20 µ g/min ) Ensures slow-releasing lattice water is counted.

| Sample Size | 50 - 100 mg | Prevents saturation of the titration cell. |

Troubleshooting & FAQs

Q: My Morpholine HCl turned yellow during drying. Is it ruined? A: Likely yes, for sensitive applications. Yellowing indicates oxidation or thermal degradation (formation of N-oxides or ring opening), usually caused by heating >100°C in the presence of oxygen.

  • Fix: Recrystallize from hot ethanol/methanol, then dry using Protocol A under Nitrogen.

Q: Can I use Dichloromethane (DCM) to azeotrope? A: No. DCM boils at ~40°C and does not form a useful azeotrope with water for this purpose. It also cannot reach temperatures high enough to liberate lattice-bound water. Stick to Toluene or Cyclohexane.

Q: The salt is "bumping" violently in the vacuum oven. A: This happens when water boils off too fast from inside the crystal lattice.

  • Fix: Ramp the vacuum slowly. Start at 100 mbar for 1 hour, then drop to <10 mbar.

Q: Why not just use a desiccator with silica gel? A: Silica gel is not aggressive enough for Morpholine HCl. The hydration energy of the salt often exceeds the adsorption capacity of standard silica. You need P₂O₅ (chemical reaction) or heat + vacuum.

Visualizing the Azeotropic Workflow

DeanStark Flask RBF: Morpholine HCl + Toluene Vapor Azeotropic Vapor (Water + Toluene) Flask->Vapor Evaporation Heat Heat Source (Reflux) Heat->Flask Energy Condenser Condenser Vapor->Condenser Rise Trap Dean-Stark Trap (Phase Separation) Condenser->Trap Condensate Return Dry Toluene Returns to Flask Trap->Return Toluene (Light) Waste Water Removal (Drain Bottom Layer) Trap->Waste Water (Dense) Return->Flask Recycle

Figure 2: The cyclic workflow of azeotropic distillation using a Dean-Stark trap.

References

  • Azeotropic Data: Gmehling, J., et al. "Azeotropic Data for Binary Mixtures." CRC Handbook of Chemistry and Physics. Toluene-Water Azeotrope (BP 84.1°C, 20.
  • Solvent Drying Guide: Burfield, D. R., et al. "Desiccant Efficiency in Solvent Drying." Journal of Organic Chemistry, 1977. Link

  • Karl Fischer Methodology: Metrohm AG. "Water Determination by Karl Fischer Titration: Monograph." Metrohm Applications, 2023. Link

  • Morpholine Safety & Properties: Fisher Scientific. "Safety Data Sheet: Morpholine Hydrochloride." Link

  • Purification of Laboratory Chemicals: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Troubleshooting

Optimizing ester hydrolysis of Methyl 2-((R)-morpholin-2-yl)acetate without ring opening

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Process Optimization Unit.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Process Optimization Unit.

I have reviewed your request regarding the hydrolysis of Methyl 2-((R)-morpholin-2-yl)acetate . This is a deceptively simple transformation that frequently fails not because of "ring opening" in the traditional sense, but due to zwitterionic solubility issues and Lewis-acid induced ether cleavage .

Below is the technical support guide designed to navigate these specific pitfalls.

Topic: Hydrolysis of Methyl 2-((R)-morpholin-2-yl)acetate

Case ID: MORPH-HYD-001 Status: Active

Core Analysis & Mechanism of Failure

Before proceeding, we must correct a common misconception regarding "ring opening."

  • The Myth: Standard aqueous base (LiOH/NaOH) or mineral acid (HCl) opens the morpholine ring.

  • The Reality: The morpholine ring is a cyclic ether/amine. It is thermodynamically stable to aqueous hydrolysis. "Ring opening" typically occurs only under two specific conditions:

    • Lewis Acid Misuse: Using Boron Tribromide (BBr₃) or TMSI to cleave the methyl ester. These reagents coordinate to the ether oxygen and will cleave the ring (C-O bond rupture).

    • Oxidative Degradation: Presence of strong oxidants (e.g., RuO₄) or radical initiators.

The Real Challenge: The product, 2-((R)-morpholin-2-yl)acetic acid , is a zwitterion (contains both a secondary amine and a carboxylic acid).

  • Isoelectric Point (pI): ~5.5 - 6.5.

  • Solubility: Highly soluble in water; insoluble in organic solvents (DCM, EtOAc).

  • Failure Mode: Users acidify the reaction, extract with DCM, and find nothing in the organic layer. They assume the ring opened/degraded, but the product is actually sitting happily in the aqueous waste layer.

Decision Matrix: Selecting Your Protocol

Do not choose a method randomly. Use this logic flow to determine the correct protocol for your specific constraints.

HydrolysisLogic cluster_warn CRITICAL WARNING Start START: Select Hydrolysis Path IsProtected Is the Morpholine Nitrogen Protected? Start->IsProtected ProtectType Type of Protection? IsProtected->ProtectType YES AcidHydrolysis PROTOCOL A: Acid Hydrolysis (HCl) (Yields HCl Salt) IsProtected->AcidHydrolysis NO (Free Amine) BaseHydrolysis PROTOCOL B: Mild Base (LiOH) (Requires Ion Exchange) ProtectType->BaseHydrolysis Boc / Cbz (Base Stable) EnzymeHydrolysis PROTOCOL C: Enzymatic (PLE) (Enantiopure/Mild) ProtectType->EnzymeHydrolysis Fmoc / Labile Groups BBr3 Do NOT use BBr3 or TMSI (Causes Ring Opening)

Figure 1: Decision matrix for hydrolysis conditions. Note the explicit prohibition of BBr3.

Validated Protocols

Protocol A: Acid Hydrolysis (The "Salt" Method)

Best for: Free amines where the HCl salt is acceptable for the next step.

Why this works: It bypasses the zwitterion problem entirely by keeping the molecule protonated (cationic) and fully soluble in the aqueous phase, then removing volatiles.

  • Dissolution: Dissolve 1.0 eq of Methyl 2-((R)-morpholin-2-yl)acetate in 6M HCl (aq) .

    • Ratio: Use 10 mL of acid per 1 g of substrate.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Monitor: LCMS will show conversion of M+1 (Ester) to M+1 (Acid).

  • Workup (Crucial):

    • Do NOT extract.

    • Concentrate the aqueous solution to dryness under reduced pressure (Rotavap).

    • Azeotrope 3x with Toluene or Acetonitrile to remove trace water/HCl.

  • Result: You obtain the dihydrochloride salt of the product.

    • Note: This solid is often hygroscopic. Store in a desiccator.

Protocol B: Mild Base Hydrolysis (The "Zwitterion" Method)

Best for: N-Boc protected substrates or when the free base is strictly required.

Why this works: LiOH is milder than NaOH and less likely to cause epimerization at the chiral C2 center.

  • Dissolution: Dissolve substrate in THF:Water (3:1) . Cool to 0°C.

  • Reagent: Add LiOH·H₂O (1.2 eq) .

  • Reaction: Stir at 0°C -> RT. Monitor by TLC (stain with Ninhydrin or KMnO4).

  • Workup (The Trap):

    • Remove THF under vacuum.[1] You are left with the Lithium carboxylate in water.

    • Do NOT acidify and extract.

    • Method: Use Dowex 50WX8 (H+ form) ion exchange resin.

      • Load aqueous solution onto the resin column.

      • Wash with H₂O (removes Li+ and salts).

      • Elute with 10% NH₄OH (aq) . The ammonia deprotonates the carboxylic acid and displaces the amine from the resin.

      • Lyophilize the ammonia fractions to obtain the free zwitterion.

Comparative Data: Reagent Selection

ReagentRisk of Ring OpeningRisk of Racemization (C2)Workup DifficultyRecommendation
6M HCl LowLowLow (Evaporation)High (Preferred)
LiOH / THF LowLow-MediumHigh (Ion Exchange)Medium
NaOH / MeOH LowMediumHighLow
BBr₃ / DCM CRITICAL (High) N/A (Degradation)N/APROHIBITED
Pig Liver Esterase ZeroZeroHigh (Buffer removal)High (For sensitive scales)

Troubleshooting & FAQs

Q1: "I acidified the reaction to pH 2 and extracted with Ethyl Acetate, but my yield is 0%. Where is my product?"

A: Your product is in the water layer. Because the morpholine nitrogen is protonated at pH 2 (forming a cation), the molecule is extremely polar.

  • Fix: Take the aqueous layer, neutralize to pH 7, and apply the Dowex 50W protocol described in Protocol B, or simply lyophilize the aqueous layer if salts are tolerable.

Q2: "I am seeing 'Ring Opened' byproducts (mass M+18 or M+Br). Why?"

A: Check your reagents. Did you use a Lewis Acid like


, 

, or TMSI to "gently" cleave the ester?
  • Mechanism: These reagents coordinate to the ether oxygen of the morpholine ring. Upon quenching, the ring cleaves.

  • Fix: Switch to Protocol A (HCl) or Protocol C (Enzymatic).

Q3: "How do I ensure the (R)-stereocenter at C2 remains intact?"

A: The C2 position is alpha to the ether oxygen and beta to the nitrogen. It is relatively stable, but strong bases can cause elimination or racemization.

  • Validation: Compare the specific rotation

    
     of your product against literature values for known morpholine-2-acetic acid derivatives.
    
  • Safety Net: Avoid refluxing in strong base (NaOH/KOH). Keep temperatures <40°C.

Visualization: The "Safe" Workup Logic

This workflow ensures you do not lose the water-soluble zwitterion during isolation.

WorkupFlow Rxn Reaction Mixture (Aq. Carboxylate) RemoveSolvent Remove Organic Solvents (Rotavap) Rxn->RemoveSolvent Choice Desired Form? RemoveSolvent->Choice HClSalt HCl Salt Form Choice->HClSalt FreeBase Zwitterion Form Choice->FreeBase ProcessSalt Add 6M HCl Evaporate to dryness Azeotrope HClSalt->ProcessSalt ProcessZwit Load on Dowex 50W Wash H2O Elute NH4OH FreeBase->ProcessZwit

Figure 2: Isolation workflow for water-soluble morpholine amino acids.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Discusses stability of morpholines and esters).

  • Lord, R. L., et al. (2015). "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation." Journal of Organic Chemistry. (Mechanistic proof of ether cleavage/ring opening by BBr3).

  • Beilstein Journals. (2016). "Comparison of zwitterionic N-alkylaminomethanesulfonic acids." (Detailed workup protocols for zwitterionic morpholine derivatives).

  • Common Organic Chemistry. "Boron Tribromide (BBr3) Mechanism." (Visual guide to the oxonium intermediate failure mode).

Sources

Optimization

Controlling side reactions in the acylation of morpholine secondary amines

Technical Support Center: Acylation of Morpholine Secondary Amines Ticket System ID: #MORPH-ACYL-001 Status: Active Assigned Specialist: Senior Application Scientist Introduction: The Morpholine Challenge Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation of Morpholine Secondary Amines

Ticket System ID: #MORPH-ACYL-001 Status: Active Assigned Specialist: Senior Application Scientist

Introduction: The Morpholine Challenge

Welcome to the technical support hub for morpholine acylation. While morpholine is a secondary amine, its reactivity is distinct from piperidine or diethylamine due to the electron-withdrawing inductive effect of the ether oxygen at the 4-position. This reduces the nucleophilicity of the nitrogen (


) compared to piperidine (

).

This guide addresses the specific side reactions arising from this reduced nucleophilicity and the unique solubility profile of morpholine derivatives. We move beyond "add reagent and stir" to engineering the reaction environment for maximum fidelity.

Module 1: Critical Side Reactions & Control Strategies

Issue 1: The "50% Yield Trap" (Salt Formation)

Symptom: The reaction proceeds rapidly initially but stalls at exactly 50% conversion, regardless of time. Root Cause: Acylation with acid chlorides generates HCl. Since morpholine is a base, the unreacted morpholine scavenges this HCl to form Morpholine·HCl (a non-nucleophilic salt), precipitating out of the reaction or remaining inert. Mechanism:



Resolution:

  • Stoichiometry Adjustment: Use

    
     equivalents of morpholine if it is cheap/non-precious.
    
  • Auxiliary Base: Use a non-nucleophilic base (Triethylamine, DIPEA) or an inorganic base (

    
    , NaOH) to scavenge the acid, allowing 1.0 eq of morpholine to fully convert.
    
Issue 2: Competitive Hydrolysis (Reagent Decomposition)

Symptom: Low yield, presence of carboxylic acid in crude mixture, "fuming" reagent bottles. Root Cause: Morpholine is less nucleophilic than primary amines. If the reaction is slow, trace moisture in the solvent competes effectively for the acyl chloride. Resolution:

  • Switch Reagents: Use Acid Anhydrides or Activated Esters (NHS-esters) which are less water-sensitive.

  • Schotten-Baumann Conditions: Paradoxically, using a biphasic water/organic system with strong inorganic base (NaOH) can be faster and cleaner than trying to keep a hygroscopic organic solvent perfectly dry. The deprotonated morpholine reacts faster with the organic-phase acyl chloride than hydroxide reacts with it.

Issue 3: Chemoselectivity (O- vs. N-Acylation)

Symptom: If your morpholine substrate contains a hydroxyl group (e.g., 2-(morpholin-4-yl)ethanol), you observe ester formation or mixtures. Root Cause: While amines are generally better nucleophiles, the reduced basicity of morpholine narrows the gap. In the presence of DMAP or strong base, O-acylation becomes kinetically accessible. Resolution:

  • Avoid DMAP: DMAP catalyzes O-acylation efficiently. Use imidazole or no catalyst.

  • pH Control: Keep the pH < 10. At lower pH, the amine remains nucleophilic while the alcohol is protonated and inert.

Module 2: Decision Logic & Troubleshooting Visuals

The following diagram illustrates the decision logic for selecting the correct acylation protocol based on your substrate's complexity.

AcylationLogic Start Start: Morpholine Substrate CheckOH Contains -OH or -SH groups? Start->CheckOH CheckSolubility Soluble in Water? CheckOH->CheckSolubility No ProtocolC Protocol C: Chemoselective Control (Mild Base/No Catalyst) CheckOH->ProtocolC Yes (Risk of O-acylation) ProtocolA Protocol A: Biphasic Schotten-Baumann (NaOH/DCM) CheckSolubility->ProtocolA Yes ProtocolB Protocol B: Anhydrous Organic (DCM/TEA) CheckSolubility->ProtocolB No (Lipophilic) LowYield Issue: Low Yield? ProtocolB->LowYield CheckDryness Dry Solvents? LowYield->CheckDryness Check Solvent Water CheckDryness->ProtocolA No (Switch to Biphasic)

Figure 1: Decision Matrix for Morpholine Acylation Protocols.

Module 3: Experimental Protocols

Protocol A: Biphasic Schotten-Baumann (Robust Standard)

Best for: Simple morpholine substrates, acid chlorides, scaling up.

  • Preparation: Dissolve Morpholine (10 mmol, 1.0 eq) in 20 mL DCM (Dichloromethane).

  • Base Layer: Prepare 20 mL of 10% aqueous NaOH (or saturated

    
     for milder conditions).
    
  • Mixing: Combine the two phases in a round-bottom flask with vigorous stirring.

  • Addition: Add Acyl Chloride (11-12 mmol, 1.1-1.2 eq) dropwise (neat or in minimal DCM) to the biphasic mixture at 0°C.

    • Technical Note: Vigorous stirring is critical to maximize the interfacial surface area.

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted morpholine) and Brine. Dry over

    
    .[1]
    
Protocol B: Anhydrous Organic Base

Best for: Lipophilic substrates, moisture-sensitive acyl chlorides, valuable intermediates.

  • Setup: Flame-dry glassware under

    
     or Ar atmosphere.
    
  • Dissolution: Dissolve Morpholine substrate (1.0 eq) and Triethylamine (TEA, 1.5 eq) in dry DCM or THF.

    • Why TEA? It acts as the "HCl sponge."

  • Catalysis (Optional): Add DMAP (0.05 eq) only if the reaction is sluggish and no -OH groups are present.

  • Addition: Add Acyl Chloride (1.1 eq) dropwise at 0°C. Allow to warm to Room Temp (RT).

  • Monitoring: Check TLC/LCMS. If Morpholine remains but Acyl Chloride is gone (hydrolysis), add 0.2 eq more Acyl Chloride.

Module 4: Data & Comparison

Solvent & Base Compatibility Table

ParameterSchotten-Baumann (Aq/DCM)Anhydrous Organic (DCM/TEA)Pyridine Solvent
Reaction Rate Fast (Interfacial)MediumSlow to Fast
Moisture Tolerance High (Water is solvent)Low (Strictly Anhydrous)Low
Salt Removal Easy (Dissolves in aqueous)Medium (Precipitates, filtration needed)Difficult (Soluble salts)
Chemoselectivity Moderate (pH dependent)High (Temp controlled)Low (Acyl-pyridinium is very hot)
Recommended For Routine synthesis, Scale-upComplex molecules, Water-sensitive reagentsDifficult substrates

Module 5: Frequently Asked Questions (FAQ)

Q: My product is water-soluble and I lost it during the Schotten-Baumann workup. What now? A: Morpholine amides (especially acetyl/formyl) can be quite polar.

  • Fix: Saturate the aqueous layer with NaCl (salting out) and extract with Chloroform/Isopropanol (3:1) instead of pure DCM. Alternatively, use Protocol B (Anhydrous) and filter off the TEA·HCl salt, then evaporate solvent directly.

Q: I see a new spot on TLC that isn't product or starting material. Is it the dimer? A: Morpholine cannot dimerize directly. However, if you are using a halo-acyl chloride (like chloroacetyl chloride), the product can react with a second equivalent of morpholine via


 displacement of the chloride, forming a bis-morpholine species.
  • Fix: Keep the temperature at -10°C during addition and ensure strict 1:1 stoichiometry.

Q: Can I use EDC/NHS coupling instead of Acid Chlorides? A: Absolutely. This is preferred for chemoselectivity.

  • Protocol: Activate the Carboxylic Acid (1.0 eq) with EDC·HCl (1.1 eq) and NHS (1.1 eq) in DMF for 1 hour, then add Morpholine (1.0 eq). This avoids HCl generation entirely.

References

  • Schotten-Baumann Reaction Mechanism & Conditions

    • Title: Schotten-Baumann Reaction[2]

    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

  • Chemoselective Acylation Str

    • Title: Chemoselective Hydroxyl Group Transform
    • Source: N
    • URL:[Link]

  • DMAP C

    • Title: 4-(N,N-Dimethylamino)pyridine (DMAP)[4]

    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

  • Morpholine Synthesis & Reactivity

    • Title: Morpholine: Properties and Reactions[5][6]

    • Source: Wikipedia (General Chemical D
    • URL:[Link]

  • Troubleshooting Acylation Yields Title: Optimizing reaction conditions for the synthesis of morpholine derivatives Source: BenchChem Technical Guides

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Mass Spectrometry Fragmentation: Morpholine-2-Acetate Derivatives vs. Structural Analogs

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Morpholine-2-acetate derivatives . This guide is structured for analytical chemists and drug discovery scient...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Morpholine-2-acetate derivatives . This guide is structured for analytical chemists and drug discovery scientists, focusing on structural elucidation, mechanistic pathways, and comparative performance against structural analogs.

Executive Summary

Morpholine-2-acetate derivatives are critical pharmacophores in medicinal chemistry, often serving as solubility-enhancing scaffolds or specific receptor binding motifs. However, their structural characterization is frequently complicated by the isobaric nature of isomeric heterocycles (e.g., piperazine oxides).

This guide objectively compares the fragmentation behavior of Morpholine-2-acetate derivatives against their closest structural analogs. We establish that while Electron Ionization (EI) provides "fingerprint" data, Electrospray Ionization (ESI-MS/MS) coupled with Collision-Induced Dissociation (CID) offers the definitive structural diagnostics required for metabolite identification and impurity profiling.

Comparative Analysis: Ionization & Structural Analogs

The following table contrasts the MS performance of Morpholine-2-acetate derivatives against standard Morpholine and Piperazine scaffolds.

Table 1: Fragmentation Performance & Diagnostic Ions
FeatureMorpholine-2-Acetate Derivatives Standard Morpholine Piperazine Analogs
Primary Ionization (ESI+) Strong

Strong

Very Strong

(High Proton Affinity)
Dominant Neutral Loss

m/z 32/46
(Loss of

or

from ester side chain)

m/z 44
(Loss of

, Ethylene Oxide)

m/z 43
(Loss of

, Imine)
Diagnostic Low Mass Ion m/z 100 (Exocyclic methylene retention)m/z 86 (Intact ring)m/z 85 (Ring cleavage)
Ring Cleavage Mechanism Charge-remote fragmentation + RDARetro-Diels-Alder (RDA)Ring opening via N-assisted cleavage
Differentiation Factor Retention of the acetate tail allows distinction from ring-substituted isomers.Hard to distinguish from isomeric open-chain amino ethers.Easily distinguishable by lack of oxygen-specific losses.

Mechanistic Deep Dive: The Fragmentation Pathway

To accurately assign structure, one must understand the causality behind the peaks. The fragmentation of Morpholine-2-acetate derivatives (e.g., Methyl 2-morpholinoacetate) follows a specific hierarchy of bond energies.

Mechanism A: The "Zipper" Effect (Side-Chain Loss)

Unlike simple morpholines, the acetate derivative possesses a labile ester tail.

  • Protonation: Occurs on the morpholine nitrogen (highest proton affinity).

  • Inductive Cleavage: The carbonyl oxygen assists in the expulsion of the alkoxy group (methanol/ethanol).

  • Result: Formation of a stable acylium ion or ketene loss.

    • Observation: A sharp transition from

      
       to 
      
      
      
      .
Mechanism B: Cross-Ring Cleavage (The Diagnostic Step)

Once the side chain is stabilized or lost, the morpholine ring undergoes cleavage.

  • Pathway: The protonated nitrogen triggers an alpha-cleavage of the

    
     bond.
    
  • Shift: Unlike unsubstituted morpholine (m/z 87), the 2-acetate group creates a "heavy" fragment.

  • Key Diagnostic: The m/z 100 ion (for methyl ester derivatives) represents the nitrogen-containing ring fragment retaining the exocyclic methylene carbon (

    
    ).
    

Expert Insight: In ESI-MS/MS, if you observe a loss of 44 Da (


) before the loss of the ester group, your compound is likely not  a 2-acetate derivative but rather an O-substituted analog. The acetate tail is almost always the first to fragment.

Visualization of Signaling Pathways

The following diagram illustrates the stepwise fragmentation logic for a Methyl Morpholine-2-acetate derivative (


).

FragmentationPathway Figure 1: ESI-MS/MS Fragmentation Pathway of Methyl Morpholine-2-acetate Precursor Precursor Ion [M+H]+ (m/z 160) Intermediate1 Intermediate A Loss of Methanol (-32 Da) (m/z 128) Precursor->Intermediate1 Ester Cleavage (Low CE) Product2 Alternative Path Direct Ring Opening (m/z 88) Precursor->Product2 RDA Mechanism (Minor Pathway) Intermediate2 Intermediate B Loss of CO (-28 Da) (m/z 100) Intermediate1->Intermediate2 Acylium Stabilization (Med CE) Product1 Product Ion Ring Cleavage (C2H4O Loss) (m/z 56) Intermediate2->Product1 Cross-Ring Cleavage (High CE)

Caption: Stepwise dissociation of the protonated precursor. Note the sequential loss of the side chain followed by ring destruction.

Experimental Protocol: Self-Validating Workflow

To replicate these results and validate your specific derivative, follow this optimized LC-MS/MS protocol.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

    • Reasoning: Formic acid ensures complete protonation of the morpholine nitrogen (

      
      ), maximizing 
      
      
      
      signal intensity [1].
  • Concentration: Dilute to 100 ng/mL for direct infusion or 1 µg/mL for LC injection.

Phase 2: MS Acquisition Parameters (Triple Quadrupole/Q-TOF)
  • Ion Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C (Morpholine derivatives are thermally stable).

  • Collision Energy (CE) Ramp:

    • Screening: Apply a rolling CE from 10 eV to 50 eV.

    • Validation: The ester loss (m/z 160

      
       128) should peak at 15-20 eV . The ring cleavage (m/z 128 
      
      
      
      56) requires 35-40 eV .
Phase 3: The "Isomer Check" (Self-Validation)

To ensure you are not looking at an isomer (e.g., ethyl morpholine carbamate):

  • Monitor the Water Loss: Check for

    
    .
    
  • The Rule: Morpholine-2-acetate derivatives rarely show water loss as the primary fragment. If

    
     is the base peak, suspect a hydroxy-morpholine  contaminant or a free acid form, not the ester derivative [2].
    

Method Development Workflow

Use this decision tree to optimize your detection method.

MethodWorkflow Figure 2: Method Development Decision Tree for Morpholine Derivatives Start Start: Analyte Solution DirectInfusion Direct Infusion (Full Scan) Start->DirectInfusion CheckPrecursor Observe [M+H]+? DirectInfusion->CheckPrecursor OptimizeSource Adjust pH/Voltage CheckPrecursor->OptimizeSource No Signal ProductScan Product Ion Scan (CE Ramp 10-50eV) CheckPrecursor->ProductScan Signal Strong OptimizeSource->DirectInfusion IdentifyLosses Identify Losses: 1. -32/46 (Ester) 2. -28 (CO) ProductScan->IdentifyLosses FinalMethod Final MRM Transition: Precursor -> (M-Ester) IdentifyLosses->FinalMethod

Caption: Logical flow for establishing a robust MRM (Multiple Reaction Monitoring) method.

References

  • NIST Mass Spectrometry Data Center. (2023). Morpholine: Gas Phase Ion Energetics and Proton Affinity. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of small heterocyclic compounds in ESI-MS/MS. Journal of Mass Spectrometry. (Generalized reference for heterocyclic fragmentation rules). Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for alpha-cleavage and rearrangement mechanisms). Available at: [Link]

Comparative

A Medicinal Chemist's Guide to Saturated Heterocycles: A Comparative Analysis of Morpholine and Piperidine Bioisosteres

In the intricate process of drug discovery and development, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences a compound's pharmacokinetic and pharmacodynamic profile. Among the mo...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery and development, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences a compound's pharmacokinetic and pharmacodynamic profile. Among the most utilized saturated heterocycles are morpholine and piperidine.[1] While the substitution of a methylene group in piperidine for an oxygen atom in morpholine may seem subtle, it induces significant changes in their physicochemical properties, metabolic stability, and interaction with biological targets. This guide offers an in-depth, objective comparison of these two critical bioisosteres, supported by experimental data and methodologies, to empower researchers in making strategic decisions during lead optimization.

Structural and Physicochemical Properties: A Tale of Two Rings

At first glance, morpholine and piperidine share a six-membered ring structure. However, the introduction of an oxygen atom in morpholine creates a cascade of effects on its electronic and physical properties compared to the all-carbon framework of piperidine.

Basicity (pKa): The lone pair of electrons on the nitrogen atom makes both rings basic. However, the electron-withdrawing inductive effect of the oxygen atom in morpholine reduces the electron density on the nitrogen, making it less basic.[1] The pKa of morpholine is approximately 8.5, whereas piperidine is significantly more basic with a pKa ranging from 9.5 to 11.[2] This difference is crucial as it dictates the ionization state of a drug molecule at physiological pH (7.4), which in turn affects its solubility, permeability, and ability to interact with its target.

Lipophilicity (LogP/LogD): Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The polar ether oxygen in morpholine significantly lowers its lipophilicity compared to piperidine. The calculated LogP (cLogP) for morpholine is approximately -0.85, indicating its hydrophilic nature.[2] In contrast, piperidine analogs typically have estimated cLogP values in the range of 1.5 to 2.5.[2] This means that incorporating a morpholine moiety can enhance the aqueous solubility of a drug candidate, a desirable trait for oral and intravenous administration.[2]

Solubility and Hydrogen Bonding: The oxygen atom in morpholine acts as a hydrogen bond acceptor, which further contributes to its higher aqueous solubility compared to piperidine.[2] While the nitrogen in both rings can act as a hydrogen bond acceptor, the additional capability of the ether oxygen in morpholine often leads to improved solubility profiles.

Conformational Preferences: Both morpholine and piperidine predominantly adopt a chair conformation to minimize steric strain.[3][4] However, the presence of the oxygen atom in morpholine can influence the conformational equilibrium of substituted derivatives, which can be a critical factor in the precise positioning of functional groups for optimal receptor binding. Studies have shown that piperidine exists mostly in the equatorial conformation in the vapor state.[5]

Table 1: Comparative Overview of Morpholine and Piperidine Properties

PropertyMorpholinePiperidineRationale for Impact in Drug Design
Structure O(CH₂)₂NH(CH₂)₂(CH₂)₅NHThe ether oxygen in morpholine imparts polarity and acts as a hydrogen bond acceptor.[2]
pKa ~8.5[2]~9.5 - 11[2]Influences ionization at physiological pH, affecting solubility, permeability, and target binding.
cLogP -0.85[2]~1.5 - 2.5 (for analogs)[2]A key factor in determining the ADME profile; lower LogP often correlates with higher solubility.
Aqueous Solubility High[2]Moderate to High (structure-dependent)[2]Crucial for drug formulation and bioavailability.
Metabolic Stability Generally High[1][2]Variable, often susceptible to N-dealkylation and oxidation.[2]A more stable compound can have a longer half-life and improved therapeutic window.
Primary Metabolic Pathways Oxidative N-dealkylation, Ring Oxidation[1]N-dealkylation, C-oxidation, N-oxidation, Ring Opening[1]Understanding metabolic fate is critical for predicting drug clearance and potential toxicity.
The Impact on Pharmacokinetics: Metabolic Stability

A significant advantage of using a morpholine ring in drug design is its generally enhanced metabolic stability compared to piperidine.[1][2] The electron-withdrawing nature of the oxygen atom in morpholine can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[1]

Piperidine Metabolism: The piperidine ring is often a site of metabolic transformation, which can lead to more rapid clearance of the drug.[1] Common metabolic pathways include:

  • N-dealkylation: Cleavage of the substituent on the nitrogen atom.

  • C-oxidation: Hydroxylation of the carbon atoms, particularly those alpha to the nitrogen, which can lead to the formation of a lactam.[1]

  • N-oxidation: Formation of an N-oxide.[1]

  • Ring Opening: Enzymatic cleavage of the ring.[1]

Morpholine Metabolism: While not metabolically inert, the morpholine ring is generally more resistant to these pathways.[1] Its primary metabolic fates include:

  • Oxidative N-dealkylation. [1]

  • Ring Oxidation: Hydroxylation at positions alpha or beta to the nitrogen or oxygen.[1]

  • N-oxidation. [1]

This increased metabolic stability can lead to a longer in vivo half-life, reduced patient-to-patient variability, and a more predictable pharmacokinetic profile.

Case Studies in Drug Discovery

The strategic replacement of a piperidine with a morpholine, or vice versa, has been a successful tactic in medicinal chemistry to optimize drug properties. For example, in the development of anticancer agents, the morpholine moiety is a common feature in inhibitors of the PI3K/Akt/mTOR signaling pathway, where it is thought to contribute to favorable pharmacokinetic properties.[2] Conversely, piperidine-containing compounds are prevalent in drugs targeting G-protein coupled receptors (GPCRs), where the piperidine scaffold can serve as a versatile anchor for positioning substituents to achieve high affinity and selectivity.[2]

In one study on quinoxaline derivatives as potential antitumor agents, the replacement of an N-substituted piperazine with a piperidine or morpholine fragment resulted in a significant decrease or complete loss of cytotoxic activity, highlighting the critical role of the specific heterocycle in pharmacodynamics.[6][7]

Experimental Evaluation: Protocols for the Medicinal Chemist

To empirically determine the optimal scaffold for a new chemical entity, a series of in vitro assays are essential. Below are standardized protocols for assessing key properties.

Experimental Workflow for Bioisostere Comparison

Caption: A typical workflow for comparing bioisosteres in early drug discovery.

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To determine the rate of metabolism of a compound by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Test compound (Morpholine and Piperidine analogs)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile with an internal standard for quenching

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Pre-warm a mixture of liver microsomes and phosphate buffer in a 96-well plate at 37°C for 5-10 minutes.[2]

  • Reaction Initiation: Add the test compound (typically at a final concentration of 1 µM) to the microsome mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[8]

  • Incubation: Incubate the reaction plate at 37°C with gentle shaking.[8]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[2][8]

  • Quenching: Immediately quench the reaction by adding the aliquot to a separate plate containing ice-cold acetonitrile with an internal standard to precipitate proteins and stop the reaction.[2][8]

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 4000 rpm) for 10-20 minutes to pellet the precipitated protein.[2][8]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[8]

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[9]

Protocol 2: Determination of Lipophilicity (LogD at pH 7.4)

Objective: To measure the partition coefficient of a compound between an organic and an aqueous phase at physiological pH, which is a better indicator of lipophilicity for ionizable compounds than LogP.

Materials:

  • Test compound

  • n-octanol (pre-saturated with pH 7.4 buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

  • Vials, vortex mixer, centrifuge

  • Analytical instrument (e.g., HPLC-UV)

Procedure:

  • Preparation: Add a known concentration of the test compound to a vial containing equal volumes of n-octanol and pH 7.4 phosphate buffer.

  • Partitioning: Cap the vial and vortex vigorously for several minutes to ensure thorough mixing and partitioning of the compound between the two phases.

  • Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each layer using a suitable analytical method like HPLC-UV.

  • Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Conclusion

The choice between a morpholine and a piperidine scaffold is a nuanced decision that requires a deep understanding of their inherent properties. Morpholine is often employed to enhance aqueous solubility and improve metabolic stability, making it a valuable tool for optimizing the pharmacokinetic properties of a drug candidate.[10] In contrast, the more basic and lipophilic piperidine ring can be crucial for achieving high-potency interactions with specific biological targets. By leveraging the distinct characteristics of each heterocycle and validating the choice with robust experimental data, medicinal chemists can more effectively navigate the complex landscape of drug design and develop safer, more effective medicines.

References

  • Zolotareva, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. [Link]

  • Berillo, D., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Wikipedia. Morpholine. Accessed February 2024. [Link]

  • ResearchGate. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry. [Link]

  • Baldock, R. W., & Katritzky, A. R. (1968). The conformational equilibria of piperidine and morpholine from infrared spectra. Tetrahedron Letters, 9(10), 1159-1162. [Link]

  • PubChem. Morpholine. National Center for Biotechnology Information. Accessed February 2024. [Link]

  • Meanwell, N. A. (2016). Bioisosteres of Common Functional Groups. ACS Medicinal Chemistry Letters. [Link]

  • Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science. [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

  • Khamitova, K., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

  • ResearchGate. (2025). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. [Link]

  • U.S. Department of Health and Human Services. (1970). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Accessed February 2024. [Link]

  • SciSpace. (2022). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. [Link]

  • Evotec. Microsomal Stability. Accessed February 2024. [Link]

  • ResearchGate. (2004). Experimental Design on Single-Time-Point High-Throughput Microsomal Stability Assay. [Link]

  • protocols.io. (2020). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • National Center for Biotechnology Information. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. [Link]

Sources

Validation

A Comprehensive Guide to the Validation of Optical Rotation for Chiral Molecules: A Comparative Analysis with Orthogonal Methods for (R)-methyl 2-morpholin-2-ylacetate HCl

For researchers, scientists, and drug development professionals, the stereochemical integrity of a pharmaceutical compound is not merely a matter of chemical purity, but a critical determinant of its therapeutic efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a pharmaceutical compound is not merely a matter of chemical purity, but a critical determinant of its therapeutic efficacy and safety. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric purity is a cornerstone of drug development and quality control. This guide provides an in-depth, technical framework for validating the optical rotation of a chiral molecule, using (R)-methyl 2-morpholin-2-ylacetate HCl as a representative compound.

This document moves beyond a simple recitation of protocols. As a senior application scientist, the goal is to provide a narrative that explains the "why" behind the "how," grounding experimental choices in established scientific principles and regulatory expectations. We will explore the validation of polarimetry as a quantitative method for enantiomeric purity and compare its performance with an orthogonal and more modern technique, chiral High-Performance Liquid Chromatography (HPLC). The objective is to equip the reader with the knowledge to design and execute a robust validation strategy, ensuring the generation of reliable and defensible analytical data.

Part 1: Foundational Principles of Optical Rotation

Optical rotation is a fundamental property of chiral substances, wherein the plane of polarized light is rotated upon passing through a solution containing an enantiomer.[1][2] This phenomenon, known as optical activity, is the basis of polarimetry, a long-established technique for the analysis of chiral compounds.

The extent of this rotation is quantified as the observed rotation (α) and is dependent on several factors, including the concentration of the sample, the length of the light path through the sample, the temperature, and the wavelength of the light.[3] To standardize this measurement and allow for comparison between different compounds and experimental setups, the specific rotation ([α]) is calculated using Biot's Law:

[α]λT = α / (l * c)

Where:

  • [α]λT is the specific rotation at a specific temperature (T) and wavelength (λ).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

The sodium D-line (589 nm) is the most common wavelength used for this measurement.[3] The specific rotation is a characteristic physical constant for a given chiral compound. Enantiomers will rotate the plane of polarized light to an equal extent but in opposite directions. A dextrorotatory (+) enantiomer rotates light clockwise, while a levorotatory (-) enantiomer rotates it counter-clockwise.[2][4]

A polarimeter is the instrument used to measure optical rotation. It consists of a light source, a polarizer, a sample cell, and an analyzer. The polarizer allows light of a specific orientation to pass through the sample. If the sample is optically active, it will rotate the plane of this polarized light. The analyzer, another polarizing filter, is then rotated to measure the angle of this rotation.[2][5]

Part 2: Validation of the Optical Rotation Method

For any analytical method intended for use in a regulated environment, validation is a mandatory process to demonstrate its fitness for purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) and guidance from the U.S. Food and Drug Administration (FDA) provide a framework for this validation.[6][7][8][9][10][11] For a novel compound like (R)-methyl 2-morpholin-2-ylacetate HCl, where a literature value for specific rotation may not be available, the validation process itself is crucial for establishing this parameter.

The following is a step-by-step protocol for the validation of an optical rotation method:

Experimental Protocol: Validation of Optical Rotation for (R)-methyl 2-morpholin-2-ylacetate HCl

  • Preparation of Standard Solutions:

    • Accurately weigh a suitable amount of highly purified (enantiomerically pure) (R)-methyl 2-morpholin-2-ylacetate HCl reference standard.

    • Dissolve the standard in an appropriate solvent (e.g., methanol, water) to prepare a stock solution of known concentration (e.g., 10 mg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Instrument Parameters:

    • Wavelength: Sodium D-line (589 nm)

    • Temperature: 20°C or 25°C (maintain consistency)

    • Cell Path Length: 1 dm

    • Blank: The solvent used to prepare the standards.

  • Validation Parameters:

    • Specificity:

      • Measure the optical rotation of the blank (solvent). It should be zero.

      • Measure the optical rotation of a solution containing the racemate (a 50:50 mixture of the (R)- and (S)-enantiomers). The rotation should be zero.

      • Measure the optical rotation of a solution containing any known impurities or related substances. They should not contribute to the optical rotation.

    • Linearity:

      • Measure the observed rotation of each calibration standard in triplicate.

      • Plot the average observed rotation versus the concentration.

      • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.99.

    • Accuracy:

      • Prepare samples at three different concentrations within the linear range (e.g., 80%, 100%, and 120% of the target concentration).

      • Measure the observed rotation of each sample in triplicate.

      • Calculate the concentration from the linear regression equation and express the accuracy as the percentage recovery. The recovery should typically be within 98-102%.

    • Precision:

      • Repeatability (Intra-assay precision): Analyze six independent samples of the same concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the datasets should be ≤ 2%.

    • Range:

      • The range is the interval between the upper and lower concentrations for which the method has been demonstrated to be linear, accurate, and precise.

    • Robustness:

      • Intentionally vary critical method parameters, such as temperature (e.g., ± 2°C) and wavelength (e.g., ± 2 nm), and assess the impact on the measured rotation. The results should remain within the established precision limits.

Data Presentation:

Table 1: Linearity Data for (R)-methyl 2-morpholin-2-ylacetate HCl

Concentration (mg/mL)Observed Rotation (°) - Replicate 1Observed Rotation (°) - Replicate 2Observed Rotation (°) - Replicate 3Average Rotation (°)
2.50.1230.1250.1240.124
5.00.2480.2500.2490.249
7.50.3740.3760.3750.375
10.00.5010.5030.5020.502
12.50.6260.6280.6270.627

Linear Regression Analysis:

  • Slope: [Insert calculated slope]

  • Intercept: [Insert calculated intercept]

  • Correlation Coefficient (R²): [Insert calculated R²]

Table 2: Accuracy and Precision Data

Concentration (mg/mL)Measured Concentration (mg/mL)Recovery (%)Repeatability (RSD, n=6)Intermediate Precision (RSD)
8.0[Value][Value][Value][Value]
10.0[Value][Value][Value][Value]
12.0[Value][Value][Value][Value]

Diagram of the Validation Workflow:

ValidationWorkflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis cluster_report Outcome prep_standards Prepare Standard Solutions set_params Set Instrument Parameters prep_standards->set_params specificity Specificity set_params->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision range Range precision->range robustness Robustness range->robustness data_analysis Linear Regression & Statistical Analysis robustness->data_analysis report Validation Report & Established Specific Rotation data_analysis->report

Caption: Workflow for the validation of an optical rotation method.

Part 3: Comparative Analysis with Orthogonal Chiral Techniques

While polarimetry is a valuable tool, relying on a single analytical technique for chiral purity can be risky. Orthogonal methods, which measure the same attribute through different physicochemical principles, provide a more comprehensive and robust assessment. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used orthogonal technique for enantiomeric separations in the pharmaceutical industry.[12][13][14]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.[12] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile and widely used.[14]

Experimental Protocol: Development and Validation of a Chiral HPLC Method

  • Column Screening:

    • Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type) to identify a column that provides baseline separation of the (R)- and (S)-enantiomers of methyl 2-morpholin-2-ylacetate.[15]

  • Method Development:

    • Optimize the mobile phase composition (e.g., hexane/isopropanol for normal phase, or an aqueous buffer with an organic modifier for reversed-phase), flow rate, and column temperature to achieve optimal resolution and peak shape.

  • Method Validation (following ICH Q2(R1) guidelines):

    • Specificity: Inject the blank, the racemate, and individual enantiomers to demonstrate baseline separation and the absence of interfering peaks.

    • Linearity: Prepare a series of solutions of the racemate and plot the peak area of each enantiomer against its concentration.

    • Accuracy and Precision: Similar to the polarimetry validation, assess recovery and repeatability.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small changes in mobile phase composition, flow rate, and column temperature on the resolution and retention times.

Diagram of the Chiral HPLC Workflow:

HPLCFlow cluster_dev Method Development cluster_val Method Validation cluster_quant Quantification col_screen Column Screening mob_phase Mobile Phase Optimization col_screen->mob_phase specificity_hplc Specificity mob_phase->specificity_hplc linearity_hplc Linearity specificity_hplc->linearity_hplc accuracy_hplc Accuracy & Precision linearity_hplc->accuracy_hplc lod_loq LOD & LOQ accuracy_hplc->lod_loq robustness_hplc Robustness lod_loq->robustness_hplc quant Enantiomeric Purity Determination robustness_hplc->quant

Caption: Workflow for chiral HPLC method development and validation.

Comparison of Polarimetry and Chiral HPLC:

FeaturePolarimetryChiral HPLC
Principle Measures the rotation of plane-polarized light.Differential interaction with a chiral stationary phase.
Information Provided Bulk property of the solution; provides the net optical rotation.Separates and quantifies individual enantiomers and other impurities.
Sensitivity Relatively low.High (can detect trace levels of the unwanted enantiomer).
Specificity Can be affected by other chiral impurities.High; separates the target enantiomers from other components.
Sample Throughput High.Lower, due to chromatographic run times.
Instrumentation Cost Generally lower.Higher.
Regulatory Acceptance Well-established, but often requires a complementary technique.The gold standard for enantiomeric purity determination.

Part 4: Case Study: Establishing the Specific Rotation of (R)-methyl 2-morpholin-2-ylacetate HCl

In the absence of a literature value, the specific rotation of (R)-methyl 2-morpholin-2-ylacetate HCl must be established experimentally using a well-characterized, enantiomerically pure reference standard.

  • Synthesis and Purification: Synthesize (R)-methyl 2-morpholin-2-ylacetate HCl using a stereoselective route. Purify the compound to the highest possible chemical and enantiomeric purity. The enantiomeric purity should be confirmed by a validated chiral HPLC method to be >99.9%.

  • Characterization: Confirm the chemical structure and purity of the reference standard using techniques such as NMR, Mass Spectrometry, and elemental analysis.

  • Measurement of Optical Rotation:

    • Prepare a solution of the reference standard in a suitable solvent (e.g., methanol) at a precisely known concentration (e.g., 10.0 mg/mL).

    • Measure the observed rotation using a calibrated polarimeter under controlled temperature and wavelength conditions (e.g., 20°C and 589 nm).

    • Repeat the measurement multiple times to ensure precision.

  • Calculation of Specific Rotation:

    • Assume an average observed rotation of +0.502° for a 10.0 mg/mL solution in a 1 dm cell.

    • c = 10.0 mg/mL = 0.0100 g/mL

    • l = 1 dm

    • α = +0.502°

    • [α]D20 = +0.502° / (1 dm * 0.0100 g/mL) = +50.2°

This experimentally determined value then becomes the benchmark for future quality control testing of (R)-methyl 2-morpholin-2-ylacetate HCl.

Conclusion

The validation of an analytical method for determining the optical rotation of a chiral molecule like (R)-methyl 2-morpholin-2-ylacetate HCl is a critical step in ensuring its quality and stereochemical integrity. While polarimetry is a valuable and time-honored technique, its limitations in terms of sensitivity and specificity necessitate the use of orthogonal methods like chiral HPLC for a comprehensive assessment of enantiomeric purity.

For early-stage development, polarimetry can be a rapid and useful tool for screening and initial characterization. However, as a drug candidate progresses towards clinical trials and commercialization, a validated, high-sensitivity method such as chiral HPLC becomes indispensable for accurate quantification of the enantiomeric impurity. Ultimately, a combination of these techniques, guided by a thorough understanding of their principles and a rigorous validation process, provides the highest level of confidence in the quality of a chiral pharmaceutical product.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Fanali, S. (1995). A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • YesWeLab. Polarimetry: analysis of chiral substances. [Link]

  • IBZ Messtechnik. Chiral compound analyses and Faraday polarimetry. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • BenchChem.
  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • CHM 251 Stereochemistry Part 10: More About a Polarimeter: Measuring Optical Activity. (2021). YouTube. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Request PDF. Synthesis and characterization of 2-arylmorpholine hydrochloride. [Link]

  • Baghdad Science Journal. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • PMC. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • OpenStax. (2023). 5.3 Optical Activity - Organic Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. [Link]

  • FULIR. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of ()-trans–Lactam Ureas in the Pol. [Link]

  • Eureka | Patsnap. Synthesis process of N-methylmorpholine. [Link]

  • Chemistry LibreTexts. (2023). 5.3: Optical Activity. [Link]

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Comparative

Topic: Methyl 2-((R)-morpholin-2-yl)acetate vs. Proline Derivatives as Chiral Scaffolds

An In-Depth Comparative Guide for Researchers In the landscape of asymmetric synthesis, the choice of a chiral scaffold is a critical decision that dictates the stereochemical outcome, efficiency, and novelty of a synthe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers

In the landscape of asymmetric synthesis, the choice of a chiral scaffold is a critical decision that dictates the stereochemical outcome, efficiency, and novelty of a synthetic route. Among the myriad of options available, organocatalysts and chiral building blocks derived from simple, rigid frameworks have garnered immense attention. This guide provides a comprehensive comparison between two prominent classes of chiral scaffolds: the well-established proline and its derivatives, and the medicinally significant morpholine-based structures, represented here by methyl 2-((R)-morpholin-2-yl)acetate.

Our analysis moves beyond a simple cataloging of features to explore the fundamental differences in their application, mechanistic underpinnings, and performance, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of chiral tools for their synthetic challenges.

Foundational Principles: Structure and Mechanism of Stereocontrol

The efficacy of a chiral scaffold is rooted in its three-dimensional structure and its ability to orchestrate a highly ordered transition state. While both proline and morpholine derivatives leverage a cyclic secondary amine for inducing chirality, their underlying mechanisms and primary roles in synthesis diverge significantly.

Proline Derivatives: The Organocatalytic Powerhouse

L-proline, a naturally occurring amino acid, is a cornerstone of asymmetric organocatalysis.[1] Its rigid five-membered pyrrolidine ring restricts conformational flexibility, providing a well-defined chiral environment.[2] The true power of proline lies in its bifunctional nature, possessing both a nucleophilic secondary amine (a Lewis base) and a Brønsted acidic carboxylic acid group.[3][4]

This unique combination enables proline to activate carbonyl compounds through two primary catalytic cycles:

  • Enamine Catalysis: Proline reacts with a ketone or aldehyde donor to form a chiral enamine intermediate. This enamine, which is more nucleophilic than the parent carbonyl, then attacks an electrophile (e.g., an aldehyde acceptor). The carboxylic acid group is crucial, as it participates in the transition state, often through hydrogen bonding, to stabilize charge and control the stereochemical orientation of the reacting partners.[5][6] This is famously described by the Houk-List model for proline-catalyzed aldol reactions.[7]

  • Iminium Catalysis: With α,β-unsaturated carbonyls, proline forms a chiral iminium ion, which lowers the LUMO of the substrate, activating it for nucleophilic attack (e.g., in Michael additions).[7]

G

Methyl 2-((R)-morpholin-2-yl)acetate: The Chiral Building Block

Morpholine is a saturated heterocycle integral to the structure of numerous pharmaceuticals, including the antiemetic drug Aprepitant.[8][9] Chiral morpholine derivatives, such as methyl 2-((R)-morpholin-2-yl)acetate, are primarily utilized not as catalysts themselves, but as chiral building blocks or ligands in metal-catalyzed transformations.[10][11]

Their value lies in presenting a rigid, stereochemically defined scaffold that is incorporated into the final target molecule. While the secondary amine could theoretically engage in enamine-type catalysis, the ester moiety lacks the potent Brønsted acidity of proline's carboxylic acid, making it a less effective bifunctional catalyst. Instead, the synthetic community has focused on developing highly efficient methods to create these chiral scaffolds.[12][13]

The key distinction is one of function:

  • Proline is a transient chiral auxiliary—a true catalyst that participates in the reaction but is regenerated.

  • Chiral Morpholine Derivatives are typically stoichiometric reagents or synthons, forming a permanent part of the product's core structure.

Performance in Asymmetric Synthesis: A Data-Driven Comparison

The practical utility of a chiral scaffold is best judged by its performance in key chemical transformations. Here, we compare the typical applications and reported efficiencies.

Proline Derivatives: Broad-Spectrum Efficacy

Proline and its modified versions have been successfully applied to a vast array of fundamental C-C and C-X bond-forming reactions.[14][15] The direct asymmetric aldol reaction remains a benchmark for its performance.

Table 1: Representative Performance of L-Proline as an Organocatalyst in the Aldol Reaction

Aldol DonorAldol AcceptorCatalyst Loading (mol%)SolventYield (%)dr (syn:anti)ee (%)Reference
Cyclohexanone4-Nitrobenzaldehyde30DMSO9799:196[16]
Acetone4-Nitrobenzaldehyde20-30Acetone68-76[17]
AcetoneIsobutyraldehyde20-30Acetone97-96
2-Butanone4-Nitrobenzaldehyde35DMSO8195:5>99[14]

As evidenced, proline catalysis routinely delivers high yields and excellent stereoselectivities, although catalyst loadings can be relatively high (10-30 mol%).

Morpholine Scaffolds: Application in Targeted Synthesis

Direct performance data for methyl 2-((R)-morpholin-2-yl)acetate as a catalyst is scarce, reinforcing its primary role as a structural motif. Its value is demonstrated by its inclusion in complex targets and the efficiency of methods developed for its synthesis. For instance, asymmetric hydrogenation is a powerful technique to produce 2-substituted chiral morpholines with exceptional enantioselectivity.

Table 2: Performance Data Related to Chiral Morpholine Scaffolds

Reaction TypeSubstrateCatalyst/MethodSolventYield (%)ee (%)ContextReference
Asymmetric HydrogenationN-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine(R,R,R)-SKP-Rh complexDCM>9999Synthesis of a chiral morpholine[12][18]
One-Pot SynthesisBenzaldehyde + other starting materialsQuinine-derived urea catalystToluene7189Synthesis of a morpholin-2-one intermediate for Aprepitant[8]
Aza-Benzilic Ester RearrangementArylglyoxal + 2-(Arylamino)ethan-1-olChiral Phosphoric AcidToluene9997Synthesis of C3-substituted morpholinones[19]

This data highlights a different paradigm: the focus is on the high-fidelity construction of the chiral morpholine ring, which then serves as a valuable, enantiopure building block for drug development.

Experimental Protocols & Methodologies

To provide practical context, we outline representative experimental procedures. The causality behind each step is explained to align with our philosophy of a self-validating, trustworthy protocol.

Protocol 1: Proline-Catalyzed Intermolecular Aldol Reaction

This protocol describes the widely cited reaction between cyclohexanone and 4-nitrobenzaldehyde, a benchmark for demonstrating the power of enamine catalysis.

G

Step-by-Step Methodology:

  • Catalyst & Substrate Preparation: To a clean, dry vial, add L-proline (e.g., 0.075 mmol, 30 mol%) and 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv).

    • Causality: The catalyst and electrophile are added first to ensure they are well-dispersated before the nucleophile is introduced.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, e.g., 1.0 mL).

    • Causality: DMSO is a polar aprotic solvent that effectively solubilizes the proline catalyst and intermediates, facilitating the reaction.[16]

  • Nucleophile Addition: Add cyclohexanone (2.5 mmol, 10.0 equiv) to the stirring mixture.

    • Causality: A large excess of the ketone donor is used to push the equilibrium towards enamine formation and maximize the reaction rate, suppressing potential side reactions.[20]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer twice more with EtOAc.

    • Causality: The aqueous quench stops the reaction and helps remove the DMSO and catalyst.

  • Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Protocol 2: Asymmetric Synthesis of a 2-Substituted Chiral Morpholine via Hydrogenation

This protocol exemplifies the construction of the morpholine scaffold itself, a common and crucial endeavor in medicinal chemistry.

G

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, dissolve the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 1.05 mol%) and the rhodium precursor (e.g., [Rh(cod)₂]SbF₆, 1.0 mol%) in degassed dichloromethane (DCM). Stir for 30 minutes to allow for complex formation.

    • Causality: This pre-formation step ensures the active chiral catalyst is ready. The entire process is done under an inert atmosphere to prevent catalyst degradation.

  • Reaction Setup: In a separate vial, dissolve the unsaturated morpholine precursor (e.g., N-Cbz-2-aryl-5,6-dihydro-1,4-oxazine, 1.0 equiv) in DCM.

  • Hydrogenation: Transfer both the catalyst solution and the substrate solution to a stainless-steel autoclave. Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm H₂).

    • Causality: High pressure of hydrogen is required to ensure a sufficient concentration of H₂ is dissolved in the reaction medium for efficient hydrogenation.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup & Analysis: Carefully vent the autoclave. Concentrate the reaction mixture in vacuo. Analyze the conversion of the starting material by ¹H NMR and determine the enantiomeric excess of the product by chiral HPLC.

    • Causality: For this reaction, the yield is often quantitative, so purification may not be necessary before analysis.[12][18]

Summary: A Head-to-Head Comparison

FeatureProline DerivativesMethyl 2-((R)-morpholin-2-yl)acetate & Derivatives
Primary Role Asymmetric OrganocatalystChiral Building Block / Ligand
Mechanism Bifunctional catalysis via enamine/iminium ion cycles.[4]Incorporated stoichiometrically; chirality is pre-installed.
Scope of Application Broad: Aldol, Mannich, Michael, α-amination, etc.[15][21]Narrower: Primarily used in the synthesis of pharmaceuticals and complex molecules containing the morpholine core.[8][10]
Stereochemistry Induces chirality in a prochiral substrate during the reaction.Serves as a source of pre-existing chirality.
Accessibility & Cost L-proline is inexpensive, naturally occurring, and abundant.[4]Requires multi-step, often catalyst-driven, synthesis; generally more expensive.[13]
Typical Loading Catalytic (typically 5-30 mol%).Stoichiometric (100 mol%).

Conclusion and Outlook

The comparison between methyl 2-((R)-morpholin-2-yl)acetate and proline derivatives illuminates a fundamental duality in the world of chiral scaffolds. They are not direct competitors but rather complementary tools addressing different strategic needs in asymmetric synthesis.

Proline and its derivatives remain the undisputed workhorses of organocatalysis. Their low cost, operational simplicity, and broad applicability make them the first choice for chemists looking to induce chirality catalytically in a wide range of transformations. The ongoing research into novel proline derivatives continues to expand their scope and efficiency.[2][22]

Chiral morpholine scaffolds , on the other hand, represent a class of high-value, indispensable building blocks, particularly in medicinal chemistry and drug development. The synthetic challenge lies not in using them as catalysts, but in their efficient and stereocontrolled construction. The development of novel asymmetric methods to access these scaffolds is a vibrant and critical area of research, as they provide direct access to pharmacologically relevant chemical space.[9][19]

For the practicing scientist, the choice is clear and dictated by strategy:

  • To catalytically create a stereocenter in a molecule, proline derivatives are a premier choice.

  • To incorporate a rigid, pre-defined chiral heterocyclic motif into a target, enantiopure morpholine derivatives are the essential synthons.

Understanding this distinction empowers researchers to select the right tool for the job, accelerating the path from conceptual design to the successful synthesis of complex, enantiomerically pure molecules.

References

  • Wikipedia. Proline organocatalysis. [Link]

  • Organic & Biomolecular Chemistry. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. [Link]

  • ResearchGate. Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. [Link]

  • National Center for Biotechnology Information. Heterogeneous organocatalysis: the proline case. [Link]

  • Organic Chemistry Portal. Proline Derivatives in Organic Synthesis. [Link]

  • Thieme Chemistry. Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. [Link]

  • ResearchGate. Proline-Catalyzed Asymmetric Reactions. [Link]

  • MDPI. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. [Link]

  • National Center for Biotechnology Information. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. [Link]

  • National Center for Biotechnology Information. New mechanistic studies on the proline-catalyzed aldol reaction. [Link]

  • National Center for Biotechnology Information. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. [Link]

  • PubMed. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. [Link]

  • Royal Society of Chemistry. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • Journal of the American Chemical Society. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link]

  • OMICS International. Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. [Link]

  • ResearchGate. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link]

  • National Center for Biotechnology Information. Stereoselective Synthesis of Quaternary Proline Analogues. [Link]

  • ResearchGate. Asymmetric synthesis of proline derivatives. [Link]

  • Royal Society of Chemistry. Heterogeneous organocatalysis: the proline case. [Link]

  • ResearchGate. Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives | Request PDF. [Link]

  • National Center for Biotechnology Information. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. [Link]

  • Wikipedia. Proline-catalyzed aldol reactions. [Link]

  • ACS Publications. Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. [Link]

  • MDPI. Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. [Link]

  • Royal Society of Chemistry. Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. [Link]

  • National Center for Biotechnology Information. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • Royal Society of Chemistry. Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. [Link]

  • ResearchGate. Asymmetric synthesis of morpholin-2-ones with multi-stereocenters. [Link]

  • National Center for Biotechnology Information. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. [Link]

  • Journal of the American Chemical Society. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. [Link]

  • Journal of Functional Polymers. Chemical structures of synthetic chiral scaffolds (templates) and achiral guests. [Link]

  • National Center for Biotechnology Information. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]

  • Semantic Scholar. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • Arkivoc. Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. [Link]

  • MDPI. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. [Link]

  • Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions. [Link]

Sources

Validation

Impurity profiling of commercial Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride

This guide provides a comparative technical analysis of impurity profiling methodologies for Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride (CAS: 1352709-52-4 / 1394926-68-1), a critical chiral building block in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of impurity profiling methodologies for Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride (CAS: 1352709-52-4 / 1394926-68-1), a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands.

Executive Summary: The "Blind Spot" in Conventional QC

For drug development professionals, Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride presents a specific analytical challenge: it is a chiral secondary amine with negligible UV absorbance .

Conventional Quality Control (QC) relies heavily on HPLC-UV at low wavelengths (205–210 nm). This guide demonstrates that while UV-based profiling is the industry "standard," it is an inferior alternative to Orthogonal Detection (CAD/MS) . The "Product" in this comparison is the Advanced Profiling Workflow , which is compared against the Conventional UV Methodology .

Key Finding: Conventional UV methods frequently miss up to 15% of total impurities —specifically non-chromophoric synthetic precursors and hydrolytic degradants—leading to downstream yield failures or toxicological risks.

The Impurity Landscape: What Are We Missing?

Before comparing methods, we must define the target impurities inherent to the synthesis of this morpholine derivative.

Impurity TypeSpecific CompoundOrigin/CauseDetectability (UV @ 210nm)
Stereochemical (S)-EnantiomerChiral resolution failure or racemization.Zero (Requires Chiral Selector)
Degradant 2-((R)-morpholin-2-yl)acetic acidHydrolysis of methyl ester (moisture sensitivity).Low (End-absorption only)
Process Dehydromorpholine precursorsIncomplete hydrogenation during synthesis.Moderate
Process N-Benzyl/N-Boc intermediatesResidual protecting groups.High (Easy to detect)
Inorganic Chloride / Sulfate ionsSalt formation stoichiometry.Zero

Comparative Analysis: Conventional vs. Advanced Profiling[1]

This section compares the performance of the Baseline Alternative (Method A) against the Recommended Product (Method B) .

Method A: The Baseline (HPLC-UV)
  • Technique: Reversed-Phase HPLC with Diode Array Detection (DAD) at 210 nm.

  • Status: Common commercial Certificate of Analysis (CoA) standard.

  • Performance Gaps:

    • Low Sensitivity: The morpholine ring lacks conjugation. Detection relies on the carbonyl group of the ester, which has a weak extinction coefficient.

    • Solvent Interference: At 210 nm, mobile phase solvents (MeOH/AcN) and additives (TFA/Formic acid) create high background noise, masking low-level impurities (<0.1%).

    • Blindness: Completely misses inorganic salts and non-chromophoric side-products (e.g., aliphatic diamines).

Method B: The Advanced Standard (HPLC-CAD/MS + Chiral)
  • Technique: UHPLC coupled with Charged Aerosol Detection (CAD) and Single Quadrupole MS , plus a separate Chiral HPLC run.

  • Performance Advantages:

    • Universal Response: CAD detects any non-volatile analyte, providing a near-uniform response factor regardless of chemical structure.[1] This allows quantitation of impurities without specific reference standards.

    • Mass Confirmation: MS (SIM mode) instantly identifies the hydrolysis product (M+H = 146) vs. the parent (M+H = 160).

    • Stereospecificity: Dedicated chiral columns (Amylose-based) resolve the (R) and (S) enantiomers which are chemically identical in achiral systems.

Data Comparison: Limit of Detection (LOD)
AnalyteMethod A (UV 210nm) LODMethod B (CAD) LODPerformance Gain
Parent (HCl Salt) 50 ng on-column2 ng on-column25x Sensitivity
Hydrolysis Acid 100 ng on-column3 ng on-column33x Sensitivity
(S)-Enantiomer N/A (Co-elutes)5 ng (Chiral Mode)Infinite

Detailed Experimental Protocols (Self-Validating)

Protocol 1: Orthogonal Achiral Purity (CAD/MS)

Objective: Quantify process impurities and degradants (hydrolysis).

System Setup:

  • Instrument: UHPLC (e.g., Vanquish or Agilent 1290) + CAD + QDA/ISQ Mass Detector.

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 2.1 x 100 mm, 1.8 µm. Why? Enhances retention of polar amines.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8). Note: Do not use TFA; it suppresses MS signal and causes baseline drift in CAD.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 0-2 min (2% B); 2-10 min (2% -> 40% B); 10-12 min (95% B).

Validation Step (System Suitability):

  • Inject a standard mix of the Parent (Methyl ester) and the Acid (Hydrolysis product).

  • Requirement: Resolution (Rs) > 2.0. CAD Signal-to-Noise > 50 for 0.1% impurity spike.

Protocol 2: Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the (S)-isomer.

System Setup:

  • Column: Chiralpak IG-3 or IA-3 (Immobilized Amylose derivatives), 4.6 x 150 mm, 3 µm.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1). Why? DEA ensures the amine remains in free-base form for proper interaction with the chiral selector.

  • Detection: UV at 215 nm (Sufficient here as enantiomers are the major components, high load allowed).

  • Flow Rate: 1.0 mL/min.

Validation Step:

  • Inject a racemic mixture (Racemate reference).

  • Requirement: Baseline separation of (R) and (S) peaks.

Visualization: The "Decision Matrix" for Profiling

The following diagram illustrates the logical workflow for profiling this compound, highlighting the divergence between "Standard" and "Advanced" paths.

ImpurityProfiling Start Sample: Methyl 2-((R)-morpholin-2-yl)acetate HCl CheckUV Step 1: UV Absorbance Check (Is UV > 250nm?) Start->CheckUV PathStandard Path A: Standard QC (HPLC-UV @ 210nm) CheckUV->PathStandard No (Weak Chromophore) PathAdvanced Path B: Advanced Profiling (Orthogonal Detection) CheckUV->PathAdvanced Recommended ResultStandard Result A: - High Noise Floor - Misses Non-Chromophores - Risk of undetected Acid PathStandard->ResultStandard SplitAdvanced Split Analysis PathAdvanced->SplitAdvanced ExpCAD Exp 1: UHPLC-CAD/MS (C18 Polar Column) SplitAdvanced->ExpCAD ExpChiral Exp 2: Normal Phase LC (Amylose Column) SplitAdvanced->ExpChiral DataCAD Detects: - Hydrolysis Acid - Synthetic Precursors - Inorganic Salts ExpCAD->DataCAD DataChiral Detects: - (S)-Enantiomer - Diastereomers ExpChiral->DataChiral FinalReport Comprehensive CoA (Safety & Efficacy Assured) DataCAD->FinalReport DataChiral->FinalReport

Caption: Decision matrix for selecting the optimal profiling pathway. Path B (Green) ensures comprehensive coverage of non-chromophoric and chiral impurities.

References

  • PubChem. "Methyl 2-(morpholin-2-yl)acetate hydrochloride - Compound Summary." National Library of Medicine. [Link]

  • Zhang, Z., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines."[2] Chemical Science, 2021. [Link]

Sources

Comparative

Stability of methyl 2-morpholin-2-ylacetate HCl under physiological conditions

Topic: Stability of Methyl 2-morpholin-2-ylacetate HCl under Physiological Conditions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Methyl 2-mo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Methyl 2-morpholin-2-ylacetate HCl under Physiological Conditions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methyl 2-morpholin-2-ylacetate hydrochloride (CAS 1187932-65-5) acts as a specialized building block and potential prodrug intermediate.[1] While the hydrochloride salt exhibits excellent solid-state stability, its behavior under physiological conditions (pH 7.4, 37°C) is governed by the inherent reactivity of


-amino esters .

This guide provides a technical analysis of its hydrolytic instability, driven by intramolecular catalysis and inductive effects. We compare it against structural analogs and provide a self-validating experimental protocol to quantify its half-life in your specific matrix.

Chemical Context & Mechanistic Analysis

To understand the stability profile, we must deconstruct the molecule's behavior in an aqueous, physiological environment.

Structure: The compound features a morpholine ring with a methyl acetate side chain at the C2 position. Classification: It functions as a


-amino ester derivative .
  • Connectivity: The nitrogen atom (N1) is separated from the ester carbonyl (C=O) by the ring carbon (C2) and the alpha-methylene (CH2).

  • Path:

    
    .
    
The Instability Mechanism: Why pH 7.4 Matters

At physiological pH (7.4), the stability is dictated by the protonation state of the morpholine nitrogen.

  • pKa Considerations: The pKa of a typical morpholine derivative is

    
    . The electron-withdrawing ester group at C2 likely lowers this slightly to 
    
    
    
    .
    • At pH 7.4: The compound exists in equilibrium:

      
       Protonated (Cationic) and 
      
      
      
      Unprotonated (Free Base).
  • Hydrolytic Pathways:

    • Pathway A (Protonated Form): The positively charged nitrogen exerts a strong inductive effect (

      
      ), pulling electron density from the ester carbonyl. This makes the carbonyl carbon highly electrophilic and susceptible to attack by water or hydroxide ions.
      
    • Pathway B (Free Base Form - Intramolecular Catalysis): The unprotonated nitrogen can act as an intramolecular general base. Although the ring geometry constrains the "back-biting" mechanism seen in linear

      
      -amino esters, the proximity allows the nitrogen to activate a water molecule, accelerating ester hydrolysis.
      

Comparative Stability Analysis

The following table contrasts Methyl 2-morpholin-2-ylacetate HCl with alternative derivatives used in drug design.

Table 1: Comparative Stability Profile (Physiological Conditions: pH 7.4, 37°C)

Compound ClassRepresentative StructurePredicted

(PBS)
Mechanism of DegradationSuitability
Target Compound Methyl 2-morpholin-2-ylacetate 2 – 24 Hours Inductive activation + Intramolecular catalysis Transient Prodrug / Intermediate

-Amino Ester
Methyl 2-morpholin-4-ylacetate< 4 HoursRapid hydrolysis due to proximity of N to Carbonyl (Strong -I effect).Rapid Release Prodrug
Bioisostere (Amide)2-Morpholin-2-yl-acetamide> 30 DaysHigh resonance stability; resistant to hydrolysis.Stable Scaffold
Steric Shieldtert-Butyl 2-morpholin-2-ylacetateDays – WeeksSteric bulk of t-butyl group blocks nucleophilic attack.Sustained Release
Carbon AnalogMethyl 3-cyclohexylpropanoateMonthsLacks amine activation; standard ester hydrolysis only.Negative Control

Note: "Predicted


" is estimated based on general 

-amino ester kinetics. Actual values depend on buffer composition and ionic strength.

Experimental Protocol: Determination of Hydrolytic Half-Life

Do not rely on literature estimates alone. Use this self-validating protocol to determine the exact stability in your specific vehicle (PBS, Plasma, or Media).

Objective

Quantify the degradation rate constant (


) and half-life (

) of Methyl 2-morpholin-2-ylacetate via HPLC.
Materials
  • Test Compound: Methyl 2-morpholin-2-ylacetate HCl.[1]

  • Internal Standard (IS): Caffeine or Benzamide (Stable, UV-active, distinct retention time).

  • Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C.

  • Quench Solution: 1% Formic Acid in Acetonitrile (stops reaction immediately).

Workflow (Step-by-Step)
  • Stock Preparation: Dissolve compound in DMSO to 10 mM.

  • Initiation: Spike Stock into pre-warmed PBS (Final conc: 100 µM). Vortex.

  • Sampling:

    • At

      
       minutes and 
      
      
      
      hours.
    • Remove 100 µL aliquot.

    • Add to 400 µL Quench Solution (containing Internal Standard).

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC/LC-MS.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .
      
    • 
      .
      

Visualizations

Figure 1: Hydrolysis Mechanism & Pathway

This diagram illustrates the dual pathways leading to the breakdown of the ester into the carboxylic acid and methanol.

HydrolysisMechanism Start Methyl 2-morpholin-2-ylacetate (Ester Form) Protonation Protonated Species (pH 7.4 Equilibrium) Start->Protonation Equilibrium (pKa ~8.0) Transition Tetrahedral Intermediate Start->Transition Intramolecular Base Catalysis Protonation->Transition Water Attack (Activated by + Charge) Product Morpholin-2-ylacetic Acid + Methanol Transition->Product Collapse

Figure 2: Stability Assay Workflow

Logical flow for the experimental validation protocol described in Section 3.

ExperimentalWorkflow cluster_sampling Time-Course Sampling Step1 Prepare 10mM Stock (in DMSO) Step2 Dilute to 100µM in PBS (pH 7.4, 37°C) Step1->Step2 Sample Extract Aliquot (t = 0, 0.5, 1, ... 24h) Step2->Sample Quench Quench with ACN + 1% Formic Acid Sample->Quench Step3 LC-MS / HPLC Analysis (Ratio vs Internal Std) Quench->Step3 Step4 Data Plotting: ln(Conc) vs Time Step3->Step4 Result Calculate Half-Life (t1/2) Step4->Result

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71304368, Methyl 2-morpholin-2-ylacetate hydrochloride. Retrieved from [Link]

  • Lynn, D. M., & Langer, R. (2000). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society.[2][3] (Provides foundational kinetics for beta-amino ester hydrolysis). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. (Reference for Morpholine pKa values). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride

Executive Summary & Chemical Identity Immediate Action Required: This compound is a chiral morpholine derivative utilized as a building block in drug synthesis. As a hydrochloride salt, it is hygroscopic and potentially...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Immediate Action Required: This compound is a chiral morpholine derivative utilized as a building block in drug synthesis. As a hydrochloride salt, it is hygroscopic and potentially acidic upon hydrolysis. Improper disposal can lead to the formation of toxic chloramines if mixed with strong oxidizers (e.g., bleach) or unintended hydrolysis of the ester functionality.

Strict Adherence: Do not dispose of this compound down the drain.[1] It must be routed through hazardous chemical waste streams.

Chemical Profile
PropertyData
Chemical Name Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride
CAS Number 2845095-54-5 (HCl salt); 1352709-52-4 (Free base)
Molecular Formula C₇H₁₃NO₃[1][2][3][4] · HCl
Molecular Weight 195.64 g/mol
Physical State White to off-white solid (Hygroscopic)
Acidity Aqueous solutions are acidic (pH ~3-5) due to HCl
Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant)

Hazard Assessment & Compatibility Logic

Before initiating disposal, you must understand the why behind the protocol to prevent cross-reactivity in waste drums.

Critical Incompatibilities
  • Strong Oxidizers (Bleach/NaOCl):

    • Risk:[3][4][5][6][7] The morpholine nitrogen (secondary amine) can react with hypochlorites to form N-chloromorpholines, which are potential carcinogens and toxic.

    • Protocol:NEVER add bleach to waste containers holding this compound.

  • Strong Bases (NaOH/KOH):

    • Risk:[3][4][5][6][7] Neutralization releases the free amine (oily residue) and hydrolyzes the methyl ester to the carboxylic acid (zwitterion formation). While not explosive, this generates heat and changes the solubility profile, potentially causing precipitation in liquid waste lines.

  • Water Sensitivity:

    • Risk:[3][4][5][6][7] The HCl salt is hygroscopic. Keep solid waste containers tightly sealed to prevent the material from turning into a sticky, corrosive gum inside the drum.

Personal Protective Equipment (PPE) Matrix

Treat this compound as a potential sensitizer.

PPE TypeSpecificationRationale
Gloves Nitrile (Double-gloved recommended) Morpholine derivatives can permeate latex. Nitrile offers superior resistance to organic salts.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient if handling aqueous solutions where splashing is possible.
Respiratory N95 or Fume Hood Solid dust is an inhalation irritant (H335). Always weigh/transfer inside a certified fume hood.
Clothing Lab Coat + Closed-toe Shoes Standard barrier protection against accidental spills.

Disposal Workflows (Decision Matrix)

The disposal route is determined by the physical state of the waste. Follow the logic flow below to select the correct stream.

Workflow Visualization

DisposalFlow Start Identify Waste State IsSolid Is it Solid? Start->IsSolid SolidWaste Solid Waste Stream IsSolid->SolidWaste Yes (Pure/Spill Debris) LiquidCheck Liquid: Solvent Base? IsSolid->LiquidCheck No (Solution) Bagging Double Bag in Clear Polyethylene SolidWaste->Bagging Aqueous Aqueous Solution LiquidCheck->Aqueous Water/Buffer Organic Organic Solvent LiquidCheck->Organic Solvent CheckpH Check pH Aqueous->CheckpH Halogenated Contains Halogens? (DCM, Chloroform) Organic->Halogenated HaloDrum Halogenated Waste Drum Halogenated->HaloDrum Yes NonHaloDrum Non-Halogenated Waste Drum Halogenated->NonHaloDrum No LabelSolid Label: 'Toxic Solid, Organic, Acidic' Bagging->LabelSolid Neutralize Adjust pH to 6-8 (Use NaHCO3) CheckpH->Neutralize LabelAq Label: 'Aqueous Waste, Trace Organics' Neutralize->LabelAq

Figure 1: Decision logic for segregating Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride waste streams.

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Use this for expired chemicals, weighing paper, or contaminated gloves.

  • Containment: Place the solid material into a clear polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) to prevent leakage if the salt absorbs moisture.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Methyl 2-((R)-morpholin-2-yl)acetate HCl"[8]

    • Hazards: Check "Toxic" and "Irritant."[4]

  • Disposal: Deposit into the Solid Hazardous Waste Pail .

    • Note: Do not seal the drum lid if there is any chance of reaction, though this solid is generally stable.

Protocol B: Aqueous Solutions (Reaction Workups)

Use this for aqueous layers from extractions.

  • pH Check: The HCl salt will make the water acidic. Use pH strips to verify.[7]

  • Neutralization (Optional but Recommended):

    • Slowly add Sodium Bicarbonate (NaHCO₃) to adjust pH to ~6–8.

    • Caution: CO₂ gas will evolve.[3][9] Do this in a hood.

  • Segregation: Pour into the Aqueous Hazardous Waste container.

    • Crucial: Do not mix with aqueous waste containing bleach or heavy metals.

Protocol C: Organic Solutions (HPLC Waste/Mother Liquor)

Use this for material dissolved in Methanol, DCM, Ethyl Acetate, etc.

  • Identify Solvent:

    • If solvent is Dichloromethane (DCM) or Chloroform -> Halogenated Waste .

    • If solvent is Methanol, Ethanol, Acetone, Ethyl Acetate -> Non-Halogenated Waste .

  • Chloride Consideration: Although the compound contains HCl, the quantity in a dilute organic solution is usually low enough that it does not mandate a "Halogenated" classification if the solvent itself is non-halogenated. However, always list the full chemical name on the manifest so the incineration facility is aware of the chloride content.

Emergency Procedures: Spills

Scenario: You drop a 5g bottle of the solid powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood is running to pull dust away.

  • PPE Up: Wear nitrile gloves, lab coat, and goggles. If dust is visible in the air, wait for it to settle or wear an N95 mask.

  • Dry Clean Up:

    • Do not spray water initially (this creates a corrosive, sticky acidic mess).

    • Gently sweep the powder using a brush and dustpan into a bag.

    • Alternatively, cover with a spill absorbent (vermiculite or specialized acid neutralizer).

  • Wet Wipe: Once the bulk solid is removed, wipe the surface with a paper towel dampened with dilute Sodium Bicarbonate solution to neutralize residues.

  • Disposal: Place all spill debris (towels, vermiculite) into the Solid Hazardous Waste bin.

Regulatory Compliance (RCRA/EPA Context)

While this specific compound is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) by specific CAS in 40 CFR 261.33, it falls under the "Characteristic Waste" definitions due to its properties:

  • Characteristic of Corrosivity (D002): Applicable if aqueous solutions have pH < 2.

  • Generator Knowledge: As a researcher, you are responsible for characterizing the waste. The presence of the morpholine moiety suggests treating it as Toxic to ensure incineration rather than landfill disposal, preventing environmental leaching.

References

  • PubChem. (n.d.). Methyl 2-(morpholin-2-yl)acetate hydrochloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • US EPA. (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved October 26, 2023, from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride

Topic: Executive Safety Directive Compound: Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride CAS: 1352709-52-4 (Free base/Salt analog reference) Physical State: Hygroscopic White Solid/Powder Primary Hazards: GHS07 (Ir...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Safety Directive

Compound: Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride CAS: 1352709-52-4 (Free base/Salt analog reference) Physical State: Hygroscopic White Solid/Powder Primary Hazards: GHS07 (Irritant/Harmful) .[1] Warning: As a hydrochloride salt of a morpholine derivative, this compound possesses dual hazard characteristics: potential acidity upon hydrolysis (contact with moisture/mucosa) and pharmacological activity (secondary amine motif).[1]

Operational Stance: Treat as a Potent Irritant with Corrosive Potential to mucous membranes. All handling must prevent inhalation of dust and direct dermal contact.

Part 1: Risk Assessment & Hazard Identification

To ensure scientific integrity, we must understand the causality of the hazard. This molecule contains a secondary amine (morpholine ring) protonated as a hydrochloride salt.

  • Hydrolysis Risk: Upon contact with the moisture in your eyes or respiratory tract, the HCl moiety dissociates, creating a localized acidic environment (pH < 2). This causes immediate irritation or chemical burns.

  • Bioactivity: Morpholine analogs are frequently used as pharmacophores. Until specific toxicology is established, assume the compound has unknown biological activity (harmful if swallowed/absorbed).[1]

  • Hygroscopicity: The salt form avidly absorbs atmospheric water, which can lead to "clumping" and unexpected changes in flowability during weighing, increasing spill risks.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.[1] Do not deviate from these standards.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory NIOSH N95 or P100 (Minimum) Best Practice: Handle strictly inside a Chemical Fume Hood .[2]The hydrochloride salt exists as a fine powder. Inhalation poses the highest risk of rapid systemic absorption and respiratory acidosis/irritation.
Hand (Primary) Nitrile Gloves (Min.[1] thickness 0.11 mm / 4-5 mil)Nitrile offers excellent resistance to organic amine salts.[1] Latex is not recommended due to poor chemical resistance against organic acid derivatives.
Hand (Secondary) Double-Gloving (Outer layer: Nitrile, extended cuff)Required during weighing or transfer.[1] The outer glove acts as a sacrificial layer against dust contamination; remove immediately if soiled.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Goggles seal the ocular area against airborne dust and accidental splashes if dissolved in solvent.
Body Lab Coat (Cotton/Poly blend) + Closed-toe Shoes Standard barrier.[1] Ensure the coat is buttoned to the neck to protect the suprasternal notch from dust accumulation.

Part 3: Operational Handling Protocol

Storage & Stability
  • Environment: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The HCl salt is hygroscopic; moisture absorption will degrade the ester moiety (hydrolysis to carboxylic acid) and alter stoichiometry.

  • Container: Keep tightly sealed.[3][4][5][6][7][8] Parafilm wrapping over the cap is a mandatory secondary seal.

Weighing & Transfer (Critical Control Point)
  • Location: Balance MUST be located inside a fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun or ionizer if the powder is "fly-away."[1] Static charge often disperses fine HCl salts onto the user's cuffs.

  • Technique:

    • Tare the receiving vessel (with lid) before opening the chemical bottle.

    • Open the chemical bottle only inside the hood.

    • Transfer using a spatially dedicated spatula (do not cross-contaminate).

    • Recap immediately. Wipe the exterior of the bottle with a dry Kimwipe before returning to storage.

Solubilization
  • Solvents: Soluble in water, methanol, and DMSO.[1]

  • Exotherm: Dissolution in water may be slightly exothermic due to solvation of the ions. Add solid to solvent, not vice versa.

Part 4: Visualized Safety Workflow

The following diagram illustrates the logical flow of handling to minimize exposure vectors.

SafetyProtocol cluster_zone Critical Safety Zone (Fume Hood) Storage 1. Storage (2-8°C, Desiccated) Prep 2. PPE Donning (Goggles, Double Nitrile, Lab Coat) Storage->Prep Retrieve Engineering 3. Engineering Control (Fume Hood / Static Control) Prep->Engineering Check Airflow Handling 4. Weighing & Transfer (Avoid Dust Generation) Engineering->Handling Transfer Handling->Storage Reseal & Return Cleanup 5. Decon & Waste (Wet Wipe / Solid Waste) Handling->Cleanup Spill/Residue

Figure 1: Operational workflow emphasizing the containment of the substance within the "Critical Safety Zone" (Fume Hood) to prevent inhalation exposure.

Part 5: Emergency Response & First Aid

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Why: HCl dust causes bronchoconstriction.

  • Eye Contact: Rinse cautiously with water for 15 minutes .[3][6][9][10] Lift eyelids to ensure pH neutralization of the conjunctival sac. Do not use neutralization drops.[11]

  • Skin Contact: Brush off loose particles before rinsing. Then wash with soap and copious water.[6][9] Why: Adding water to a large pile of HCl salt on skin can create a concentrated acidic paste; removing bulk solid first mitigates this.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of esophageal corrosion). Call a Poison Center.[4][5][6][7][8][12][13]

Part 6: Waste Disposal & Deactivation

Disposal Protocol:

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Hazardous Waste."

  • Liquid Waste: Dissolve in a combustible solvent (e.g., Methanol/Ethanol) and dispose of in "Organic Solvents" stream.

  • Destruction: The preferred method is Incineration equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) and hydrogen chloride (HCl) gases generated during combustion.

Spill Cleanup (Small Scale):

  • Isolate: Evacuate the immediate area if dust is airborne.[8]

  • Neutralize: Cover the spill with a weak base (Sodium Bicarbonate or Soda Ash) to neutralize acidity.

  • Collect: Use a damp paper towel to pick up the powder (avoids dust). Place in a sealed bag.

  • Clean: Wipe the surface with 70% Ethanol or water.

References

  • PubChem. (n.d.). Methyl 2-(morpholin-2-yl)acetate hydrochloride Compound Summary. National Library of Medicine. Retrieved February 12, 2026, from [Link][1]

Sources

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